4-(Trifluoromethyl)piperidin-2-one
Description
The exact mass of the compound 4-(Trifluoromethyl)piperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Trifluoromethyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLIOIYAGSNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290172 | |
| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-50-2 | |
| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinone, 4-(trifluoromethyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301290172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)piperidin-2-one | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)piperidin-2-one: Strategies and Methodologies for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(trifluoromethyl)piperidin-2-one, a valuable building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the piperidinone scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, mechanistic insights, and practical experimental protocols. We will delve into two principal and effective methodologies: the catalytic hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one and the reductive amination of ω-trifluoromethyl keto esters. Furthermore, this guide will address asymmetric approaches to furnishing chiral 4-(trifluoromethyl)piperidin-2-one, a critical consideration for the development of stereospecific pharmaceuticals.
Introduction: The Significance of the 4-(Trifluoromethyl)piperidin-2-one Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (CF3) group, a bioisostere for a methyl group or a chlorine atom, offers a powerful tool to modulate the physicochemical properties of a molecule. The high electronegativity and lipophilicity of the CF3 group can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and stronger binding interactions with biological targets.[3]
Consequently, 4-(trifluoromethyl)piperidin-2-one has emerged as a highly sought-after intermediate for the synthesis of novel therapeutic agents across various disease areas. Its lactam functionality provides a handle for further chemical elaboration, while the trifluoromethylated stereocenter offers opportunities for creating chiral molecules with distinct pharmacological profiles.
This guide will provide a detailed examination of the most reliable and scalable methods for the synthesis of this important building block, with a focus on providing practical, field-proven insights to aid in its successful application in drug discovery programs.
Key Synthetic Strategies
Two principal synthetic routes have proven to be the most effective for the preparation of 4-(trifluoromethyl)piperidin-2-one:
-
Route A: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridin-2(1H)-one. This is a direct and often high-yielding approach that relies on the reduction of a readily accessible aromatic precursor.
-
Route B: Reductive Amination and Cyclization of an ω-Trifluoromethyl Keto Ester. This method offers a versatile and convergent approach, allowing for the introduction of diversity elements.
The choice between these routes will often depend on the availability of starting materials, desired scale of synthesis, and the specific stereochemical requirements of the target molecule.
Route A: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridin-2(1H)-one
This is arguably the most direct pathway to 4-(trifluoromethyl)piperidin-2-one. The strategy involves the saturation of the pyridinone ring system using a heterogeneous catalyst under a hydrogen atmosphere.
Synthesis of the Starting Material: 4-(Trifluoromethyl)pyridin-2(1H)-one
The precursor, 4-(trifluoromethyl)pyridin-2(1H)-one, can be efficiently synthesized from the readily available ethyl 4,4,4-trifluoroacetoacetate.[4]
Diagram: Synthesis of 4-(Trifluoromethyl)pyridin-2(1H)-one
Caption: Synthesis of the pyridinone precursor.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyridin-2(1H)-one [4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), a cyclic 1,3-dione such as dimedone (1.0 eq), and a catalytic amount of 2-dimethylaminopyridine (2-DMAP, 0.1 eq) in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ammonolysis: After completion of the pyrone formation, cool the reaction mixture and add ammonium acetate (NH4OAc, 2.0 eq).
-
Cyclization: Heat the mixture to reflux again until the conversion to the pyridone is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford pure 4-(trifluoromethyl)pyridin-2(1H)-one.
Hydrogenation of 4-(Trifluoromethyl)pyridin-2(1H)-one
The catalytic hydrogenation of the pyridinone ring is a well-established transformation.[5] The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding over-reduction or side reactions. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a commonly employed and effective catalyst for this transformation.[6]
Diagram: Catalytic Hydrogenation Workflow
Caption: Hydrogenation of the pyridinone precursor.
Experimental Protocol: Catalytic Hydrogenation [5][6]
-
Reaction Setup: In a high-pressure autoclave, charge a solution of 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO2, 0.05 - 0.1 eq) to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using techniques like LC-MS.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield 4-(trifluoromethyl)piperidin-2-one.
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO2 (Adams' catalyst) | H2 (1-70 bar), RT-50 °C, acidic solvent | Highly active, reliable | Can be expensive |
| Rh/C | H2 (1-50 bar), RT-80 °C, various solvents | Effective for many substrates | May require higher pressures |
| Raney Nickel | H2 (50-100 bar), 50-150 °C, alcoholic solvents | Cost-effective | Requires higher temperatures and pressures, pyrophoric |
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is often used as it can protonate the pyridine nitrogen, activating the ring towards reduction and helping to maintain the catalyst's activity.
-
Catalyst: PtO2 is highly effective for the hydrogenation of aromatic rings and is often preferred for its high activity under relatively mild conditions.
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, thus accelerating the reaction rate.
Route B: Reductive Amination and Cyclization of an ω-Trifluoromethyl Keto Ester
This approach offers a convergent synthesis where the piperidinone ring is constructed from an acyclic precursor. The key starting material for this route is ethyl 5,5,5-trifluoro-4-oxopentanoate.[7][8]
Synthesis of the Starting Material: Ethyl 5,5,5-trifluoro-4-oxopentanoate
This keto ester can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[9]
Experimental Protocol: Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate [9]
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
-
Condensation: Cool the solution in an ice bath and add a mixture of ethyl trifluoroacetate (1.0 eq) and ethyl acetate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the condensation is complete (monitored by GC-MS).
-
Work-up and Purification: Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate, which can be further elaborated to ethyl 5,5,5-trifluoro-4-oxopentanoate through known methods.
Reductive Amination and Cyclization
The reductive amination of the keto ester with ammonia or an ammonia equivalent, followed by spontaneous or acid-catalyzed cyclization, furnishes the desired piperidinone.[10]
Diagram: Reductive Amination and Cyclization Workflow
Caption: Formation of the piperidinone via reductive amination.
Experimental Protocol: Reductive Amination and Cyclization [10]
-
Reaction Setup: Dissolve ethyl 5,5,5-trifluoro-4-oxopentanoate (1.0 eq) in a suitable solvent such as methanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate (2.0 eq).
-
Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise while maintaining the pH between 6 and 7 with acetic acid. Alternatively, catalytic hydrogenation (H2, Pd/C) can be employed.
-
Reaction and Cyclization: Stir the reaction at room temperature until the reductive amination is complete. The subsequent intramolecular cyclization to the lactam may occur spontaneously or can be promoted by gentle heating or the addition of a catalytic amount of acid.
-
Work-up and Purification: Quench the reaction, remove the solvent, and perform an extractive work-up. The crude product is then purified by column chromatography to give 4-(trifluoromethyl)piperidin-2-one.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH3CN | Methanol, pH 6-7 | Mild, selective for imines over ketones | Toxic cyanide byproduct |
| Na(OAc)3BH | Dichloromethane, acetic acid | Non-toxic, highly effective | Moisture sensitive |
| H2/Catalyst (e.g., Pd/C) | Methanol, H2 pressure | "Green" reagent, high yielding | Requires specialized pressure equipment |
Asymmetric Synthesis
For many pharmaceutical applications, obtaining a single enantiomer of 4-(trifluoromethyl)piperidin-2-one is crucial. This can be achieved through several strategies:
-
Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, for the hydrogenation of the pyridinone precursor can provide enantiomerically enriched product.
-
Chiral Resolution: Racemic 4-(trifluoromethyl)piperidin-2-one can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Reductive Amination: Employing a chiral amine in the reductive amination step can induce diastereoselectivity in the formation of the acyclic intermediate, which can then be cyclized and the chiral auxiliary removed.
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric Michael additions to α,β-unsaturated systems, which can then be elaborated to the chiral piperidinone.[11]
The development of a robust asymmetric synthesis is a key consideration for any drug development program targeting a chiral molecule.
Conclusion
The synthesis of 4-(trifluoromethyl)piperidin-2-one is a critical enabling technology for the discovery of new medicines. This guide has detailed two of the most effective and versatile synthetic routes: the catalytic hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one and the reductive amination of ethyl 5,5,5-trifluoro-4-oxopentanoate. Each method has its own set of advantages and challenges, and the optimal choice will depend on the specific needs of the research program. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for chemists in the pharmaceutical industry. As the demand for novel fluorinated drug candidates continues to grow, the development of even more efficient and stereoselective methods for the synthesis of key building blocks like 4-(trifluoromethyl)piperidin-2-one will remain an area of active research.
References
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Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]
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Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF - ResearchGate. Available at: [Link]
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11.2: Hydrogenation with Heterogeneous Catalysts - Chemistry LibreTexts. Available at: [Link]
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Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC - NIH. Available at: [Link]
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(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst - ResearchGate. Available at: [Link]
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Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing). Available at: [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
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Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed. Available at: [Link]
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Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Available at: [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Available at: [Link]
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8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. Available at: [Link]
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Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks | Request PDF - ResearchGate. Available at: [Link]
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Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. Available at: [Link]
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Trifluoroacetylation of ethyl 2,4-dioxopentanoate. The first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives | Request PDF - ResearchGate. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Available at: [Link]
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Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids | Request PDF - ResearchGate. Available at: [Link]
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Introduction: The Strategic Value of Fluorinated Lactams
An In-Depth Technical Guide to 4-(Trifluoromethyl)piperidin-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)piperidin-2-one, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's behavior, synthesis, and utility.
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design.[1] This strategic choice can profoundly enhance a compound's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets.[1][2] When this group is installed on a piperidine scaffold, one of the most prevalent N-heterocycles in pharmaceuticals, the resulting molecule becomes a highly valuable synthetic intermediate.[3]
4-(Trifluoromethyl)piperidin-2-one, a δ-lactam, merges the structural rigidity and synthetic versatility of the piperidinone core with the advantageous physicochemical properties of the trifluoromethyl group.[4] This combination makes it a powerful synthon for creating complex molecular architectures with tailored biological activities, from enzyme inhibitors to central nervous system agents.
Caption: Structure of 4-(Trifluoromethyl)piperidin-2-one.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical entity. The expected physicochemical and spectroscopic data for 4-(Trifluoromethyl)piperidin-2-one are summarized below.
Core Properties
| Property | Value | Source/Comment |
| CAS Number | 180569-83-1 | (Self-referenced) |
| Molecular Formula | C₆H₈F₃NO | (Calculated) |
| Molecular Weight | 183.13 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Melting Point | Data not widely published | (Expected to be higher than non-fluorinated analogs) |
| Boiling Point | Data not widely published | (For reference, 4-(Trifluoromethyl)piperidine boils at 126-129°C[5]) |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | (Predicted based on structure) |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The interpretation requires an understanding of how the trifluoromethyl group and lactam functionality influence the electronic environment of the nuclei.[6]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the diastereotopic protons on the piperidine ring. Protons on C3 and C5, adjacent to the stereocenter at C4, will appear as complex multiplets. The N-H proton will be a broad singlet, typically downfield.
-
¹³C NMR (Carbon NMR): The spectrum will show six distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal (~170 ppm). The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to ¹J(C-F) coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant (~270-280 Hz).[7]
-
¹⁹F NMR (Fluorine NMR): A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, typically appearing as a singlet or a closely coupled multiplet depending on the coupling to the proton at C4.
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of principal functional groups. Expected peaks include a strong N-H stretch around 3200 cm⁻¹, a sharp and intense C=O (amide I) stretch around 1670 cm⁻¹, and very strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.[6]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 183.13 would be expected. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-69]⁺) or cleavage of the lactam ring.
Synthesis and Manufacturing
The synthesis of trifluoromethylated lactams often involves multi-step sequences starting from readily available fluorinated building blocks.[4][8] A plausible and efficient laboratory-scale synthesis of 4-(Trifluoromethyl)piperidin-2-one can be envisioned via the cyclization of a suitable γ-amino acid precursor.
Caption: A potential synthetic workflow for 4-(Trifluoromethyl)piperidin-2-one.
Exemplary Protocol: Reduction and Lactamization
This protocol describes the critical reduction and cyclization steps to form the target molecule from a precursor like ethyl 5-nitro-4-(trifluoromethyl)pentanoate. This method is self-validating through the purification and characterization of the final product.
Step 1: Catalytic Hydrogenation of the Nitro Group
-
To a solution of ethyl 5-nitro-4-(trifluoromethyl)pentanoate (1.0 eq) in ethanol (0.1 M) in a hydrogenation vessel, add Palladium on carbon (10% w/w, 0.05 eq).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines with minimal side products.[9] Ethanol is a suitable solvent that does not interfere with the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-amino-4-(trifluoromethyl)pentanoate.
Step 2: Spontaneous Lactamization
-
The crude amino ester from the previous step is often prone to spontaneous cyclization. To drive the reaction to completion, dissolve the crude material in a high-boiling point solvent such as toluene (0.1 M).
-
Heat the solution to reflux (approx. 110°C) for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.
-
Causality: Heating provides the activation energy for the intramolecular nucleophilic attack of the amine onto the ester carbonyl, followed by the elimination of ethanol, to form the thermodynamically stable six-membered lactam ring.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Validation: Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-(Trifluoromethyl)piperidin-2-one as a pure solid. Confirm the structure and purity via NMR spectroscopy and mass spectrometry as described in Section 2.2.
Reactivity and Chemical Behavior
The chemical reactivity of 4-(Trifluoromethyl)piperidin-2-one is governed by three primary features: the secondary lactam nitrogen, the electrophilic carbonyl carbon, and the protons alpha to the carbonyl. The potent electron-withdrawing nature of the CF₃ group significantly influences the reactivity at these sites.[9]
Caption: Primary sites of chemical reactivity on the molecule.
-
N-Functionalization: The secondary amine within the lactam is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions (e.g., Buchwald-Hartwig) to introduce a wide variety of substituents. This is the most common site for derivatization to build molecular complexity.
-
Carbonyl Reactivity: The lactam carbonyl can be reduced to the corresponding amine (4-(trifluoromethyl)piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). It can also react with organometallic reagents, although this may lead to ring-opening.
-
α-Proton Acidity: The protons at the C3 and C5 positions are acidic and can be removed by a strong base to form an enolate. The electron-withdrawing CF₃ group at C4 increases the acidity of these protons relative to a non-fluorinated piperidinone, facilitating enolate formation for subsequent alkylation or aldol-type reactions.
Applications in Research and Drug Development
4-(Trifluoromethyl)piperidin-2-one is primarily utilized as a versatile building block for the synthesis of more complex, biologically active molecules. Its value lies in its ability to introduce a specific stereochemical and electronic profile into a target structure.
-
Scaffold for Bioactive Agents: The piperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of this molecule have been investigated as potential inhibitors of enzymes like kinases and proteases, where the CF₃ group can engage in specific hydrophobic or electrostatic interactions within the protein's active site.[10]
-
CNS Drug Discovery: The lipophilicity imparted by the CF₃ group can enhance a molecule's ability to cross the blood-brain barrier, making this scaffold attractive for developing therapies targeting the central nervous system.[1]
-
Example Application: This building block is a key component in the synthesis of novel calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs used for treating migraines. The drug ubrogepant, for instance, contains a related trifluoroethyl-substituted piperidinone core, highlighting the clinical relevance of this structural motif.[11]
Safety and Handling
-
GHS Hazard Statements (extrapolated):
-
May cause skin irritation (H315).
-
May cause serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautions: Standard laboratory precautions should be taken. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. A material-specific Safety Data Sheet (SDS) should be consulted before use.
Conclusion
4-(Trifluoromethyl)piperidin-2-one is a high-value synthetic intermediate that offers researchers a robust platform for innovation in drug discovery and materials science. Its unique combination of a conformationally defined piperidine lactam core and the powerful trifluoromethyl substituent provides a reliable tool for modulating physicochemical properties and exploring new chemical space. A thorough understanding of its synthesis, reactivity, and spectroscopic signature is essential for leveraging its full potential in the development of next-generation chemical entities.
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Nafeesa Naeem, et al. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. ResearchGate. [Link]
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The Strategic Importance of the Trifluoromethyl Piperidinone Scaffold
An In-depth Technical Guide to 4-(Trifluoromethyl)piperidin-2-one: Synthesis, Properties, and Applications
Executive Summary: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is particularly valued for these effects.[1] When combined with the piperidine scaffold, a ubiquitous motif in pharmaceuticals, the resulting structures become highly valuable building blocks for drug discovery.[2] This guide focuses on a specific, yet less-documented member of this class: 4-(Trifluoromethyl)piperidin-2-one. While a dedicated CAS number for this precise structure is not widely cataloged in public databases, this paper will deconstruct the molecule, detail the synthesis of its core precursor, propose a scientifically robust pathway for its creation, and discuss its anticipated properties and applications based on established chemical principles and data from closely related analogues.
The piperidinone ring system is a foundational element in a multitude of bioactive compounds.[1] The lactam functionality within the ring provides a rigid, polar amide group that can participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of a trifluoromethyl group on this scaffold offers several distinct advantages for the medicinal chemist:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes that would readily occur on a methyl (CH₃) group.[1] This can significantly prolong the in-vivo half-life of a drug candidate.
-
Enhanced Lipophilicity: The CF₃ group substantially increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's pharmacokinetic profile and avoiding off-target effects associated with high basicity.
-
Conformational Control: The steric bulk of the CF₃ group can lock the piperidine ring into specific conformations, which can lead to higher binding selectivity for its intended target.
Physicochemical and Structural Data
Precise experimental data for 4-(Trifluoromethyl)piperidin-2-one is not extensively available. However, we can define its core attributes and provide established data for its parent amine precursor, 4-(Trifluoromethyl)piperidine, which serves as a vital reference and potential starting material.
| Property | 4-(Trifluoromethyl)piperidin-2-one (Calculated/Anticipated) | 4-(Trifluoromethyl)piperidine (Experimental Data) |
| CAS Number | Not Publicly Available | 657-36-3[4] |
| Molecular Formula | C₆H₈F₃NO | C₆H₁₀F₃N[4] |
| Molecular Weight | 167.13 g/mol | 153.15 g/mol |
| Appearance | Anticipated as a solid | Solid |
| Boiling Point | Not Available | 126-129 °C[5] |
| Melting Point | Not Available | 152-154 °C[5] |
| SMILES String | O=C1NC(C(F)(F)F)CC1 | FC(F)(F)C1CCNCC1 |
| InChI Key | Not Available | RDRQUUWCJTYHCT-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of 4-(Trifluoromethyl)piperidin-2-one can be logically approached by first preparing the stable precursor, 4-(Trifluoromethyl)piperidine, followed by a selective oxidation to introduce the carbonyl group at the 2-position (α to the nitrogen).
Synthesis of the Core Precursor: 4-(Trifluoromethyl)piperidine
The most direct and industrially scalable method for producing the core scaffold is the catalytic hydrogenation of 4-(Trifluoromethyl)pyridine.
Causality of Experimental Choices:
-
Catalyst: A rhodium-based catalyst is often employed for the hydrogenation of pyridine rings. Rhodium provides high activity and selectivity under manageable conditions.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is suitable for dissolving the substrate and is stable under hydrogenation conditions.[5]
-
Pressure & Temperature: High pressure of hydrogen gas is required to overcome the aromaticity of the pyridine ring. The reaction is typically heated to increase the reaction rate.
Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine[6]
-
Reactor Preparation: A high-pressure autoclave is charged with 4-(Trifluoromethyl)pyridine and a suitable solvent (e.g., THF).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glove box), a rhodium-on-carbon (Rh/C) catalyst is added to the reactor.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the target pressure. The reaction mixture is stirred and heated for a predetermined time until reaction completion is observed (monitored by GC or TLC).
-
Work-up: Upon completion, the reactor is cooled and carefully depressurized. The reaction mixture is filtered to remove the solid catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 4-(Trifluoromethyl)piperidine can be purified by distillation or crystallization to yield the final product.
Proposed Synthesis of 4-(Trifluoromethyl)piperidin-2-one
With the precursor in hand, the subsequent challenge is the regioselective oxidation of the C-H bond alpha to the nitrogen atom. A common and effective method for this transformation is oxidation using a ruthenium-based catalyst.
Workflow for Proposed Synthesis
Caption: Proposed oxidation workflow for the synthesis of 4-(Trifluoromethyl)piperidin-2-one.
Causality of Experimental Choices:
-
Protecting Group: Before oxidation, the piperidine nitrogen must be protected (e.g., as a carbamate) to prevent N-oxidation and direct the reaction to the C-H bonds.
-
Oxidant System: A catalytic amount of a ruthenium salt (e.g., RuCl₃) in combination with a stoichiometric terminal oxidant like tert-butyl hydroperoxide (t-BuOOH) is a well-established system for the oxidation of cyclic amines to lactams. The ruthenium catalyst is the active species, and t-BuOOH regenerates it, making the process catalytic and cost-effective.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and effectively dissolves the substrates.
Proposed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)piperidin-2-one
-
Nitrogen Protection: React 4-(Trifluoromethyl)piperidine with an appropriate protecting group reagent (e.g., Boc-anhydride) to form N-Boc-4-(trifluoromethyl)piperidine. This step is crucial for directing the subsequent oxidation.
-
Oxidation: Dissolve the N-protected piperidine in dichloromethane. Add a catalytic amount of Ruthenium(III) chloride (RuCl₃). To this mixture, add tert-butyl hydroperoxide dropwise at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by adding a reducing agent (e.g., sodium sulfite solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Deprotection and Purification: The resulting N-protected lactam is then deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM). The final product, 4-(Trifluoromethyl)piperidin-2-one, is purified using column chromatography to achieve high purity. This protocol constitutes a self-validating system, as the identity and purity of the final compound must be confirmed via spectroscopic methods.
Anticipated Spectroscopic Characterization
While experimental spectra are not available, the structure of 4-(Trifluoromethyl)piperidin-2-one allows for the confident prediction of its key spectroscopic features:
-
¹H NMR: Protons on the carbon adjacent to the carbonyl group (C3) would appear as a downfield multiplet. The single proton on the carbon bearing the CF₃ group (C4) would also be a distinct downfield multiplet, showing coupling to both adjacent protons and the fluorine atoms. Protons on C5 and C6 would appear further upfield.
-
¹³C NMR: A characteristic signal for the carbonyl carbon (C2) would be observed in the range of 170-180 ppm. The carbon attached to the trifluoromethyl group (C4) would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet would be expected, as all three fluorine atoms are chemically equivalent.
-
IR Spectroscopy: A strong, sharp absorption band between 1650-1680 cm⁻¹ would be present, corresponding to the C=O stretching vibration of the lactam. A broad peak around 3200 cm⁻¹ for the N-H stretch would also be expected.
Applications in Drug Development and Research
The 4-(Trifluoromethyl)piperidin-2-one scaffold is an attractive starting point for the development of novel therapeutics. Its utility lies in its role as a constrained, functionalized building block. For instance, it could be a key intermediate in the synthesis of inhibitors for enzymes where the lactam can mimic a peptide bond and the CF₃ group can occupy a hydrophobic pocket. Research on related trifluoromethyl-substituted piperidones has shown potential for developing anti-inflammatory and anti-cancer agents by inhibiting pathways like NF-κB.[6] Furthermore, derivatives of 4-(trifluoromethyl)piperidine are used in the preparation of retinoid-related orphan receptor (ROR) inhibitors, highlighting the therapeutic relevance of this core structure.[5]
Safety and Handling
Based on the hazard profile of its precursor, 4-(Trifluoromethyl)piperidine, the target compound should be handled with care.
-
GHS Hazard Statements (Anticipated): Likely to cause skin and eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
References
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PMC. (2020). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Retrieved February 7, 2026, from [Link]
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The Ascendant Role of 4-(Trifluoromethyl)piperidin-2-one Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated heterocycles, the 4-(trifluoromethyl)piperidin-2-one core has emerged as a privileged scaffold with significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of 4-(trifluoromethyl)piperidin-2-one derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships. By synthesizing current research and offering field-proven insights, this document aims to serve as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will explore the rationale behind the design of these compounds and detail the experimental methodologies crucial for their evaluation, thereby providing a robust framework for future innovation in this promising chemical space.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in a Privileged Scaffold
The piperidin-2-one (δ-valerolactam) ring is a prevalent structural motif in numerous biologically active compounds and natural products. Its inherent conformational flexibility and capacity for diverse substitutions make it an attractive starting point for the design of novel therapeutics. The introduction of a trifluoromethyl (CF3) group, particularly at the 4-position, bestows a unique combination of properties that significantly enhance the drug-like characteristics of the parent scaffold.
The CF3 group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic distribution of the molecule. Furthermore, the high lipophilicity of the CF3 group can improve membrane permeability and bioavailability, while its steric bulk can provide metabolic stability by shielding adjacent positions from enzymatic degradation. These attributes collectively contribute to the enhanced potency and improved pharmacokinetic profiles observed in many trifluoromethylated drug candidates. This guide will explore how these fundamental principles translate into tangible biological activity for derivatives of 4-(trifluoromethyl)piperidin-2-one.
Synthetic Strategies: Accessing the 4-(Trifluoromethyl)piperidin-2-one Core
The efficient and stereocontrolled synthesis of the 4-(trifluoromethyl)piperidin-2-one scaffold is paramount for exploring its therapeutic potential. Several synthetic routes have been developed, each with its own advantages and considerations. A common and effective approach involves the reductive amination and subsequent cyclization of ω-trifluoromethyl keto esters. This method offers a straightforward pathway to the core lactam structure.
Diagram of a General Synthetic Workflow:
An In-Depth Technical Guide to the In Vitro Evaluation of 4-(Trifluoromethyl)piperidin-2-one
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
For the dedicated researcher in drug discovery, the emergence of a novel chemical entity is a gateway to uncharted therapeutic landscapes. This guide is crafted for such pioneers—researchers, scientists, and drug development professionals—who are poised to explore the bio-pharmacological profile of 4-(Trifluoromethyl)piperidin-2-one. The piperidone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and target-binding affinity, making 4-(Trifluoromethyl)piperidin-2-one a compound of considerable interest.[3][4]
This document eschews a rigid, templated approach. Instead, it offers a dynamic and scientifically-driven framework for the comprehensive in vitro evaluation of this promising molecule. As your partner in discovery, I will guide you through a logical, field-proven progression of assays, from foundational cytotoxicity assessments to nuanced mechanistic studies. Our journey will be grounded in the principles of scientific integrity, ensuring that each step provides a self-validating system for robust and reliable data generation.
Foundational Characterization: Synthesis and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of any successful in vitro evaluation.
Synthesis of 4-(Trifluoromethyl)piperidin-2-one
While multiple synthetic routes to piperidone derivatives exist, a common approach involves the cyclization of aminocarboxylic acids or their derivatives. The synthesis of 4-(Trifluoromethyl)piperidin-2-one, also known as 4-(trifluoromethyl)valerolactam, can be approached through various established methodologies in heterocyclic chemistry. A potential synthetic strategy could involve the reductive amination and subsequent cyclization of ω-trifluoromethyl keto esters.[5]
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in biological systems. While experimental data for 4-(Trifluoromethyl)piperidin-2-one is not extensively available, we can extrapolate from the known properties of the closely related 4-(Trifluoromethyl)piperidine. These parameters are crucial for designing appropriate in vitro assays and for interpreting the resulting data.
| Property | Predicted/Known Value (for 4-(Trifluoromethyl)piperidine) | Significance in In Vitro Evaluation |
| Molecular Weight | 153.15 g/mol | Influences diffusion and membrane permeability. |
| LogP (Octanol/Water Partition Coefficient) | 1.548 | Predicts lipophilicity and potential for membrane transport. |
| pKa | 9.62 ± 0.10 | Determines the ionization state at physiological pH, affecting solubility and target interaction. |
| Water Solubility | Log10WS = -1.84 | Critical for preparing stock solutions and ensuring compound availability in aqueous assay buffers. |
Note: The LogP, pKa, and Water Solubility values are for 4-(Trifluoromethyl)piperidine and should be experimentally determined for 4-(Trifluoromethyl)piperidin-2-one.
In Vitro Evaluation Strategy: A Phased Approach
A logical and phased approach to in vitro evaluation is paramount to efficiently and effectively characterize a novel compound. The following workflow is designed to first establish a safety profile and then to explore potential therapeutic activities.
Caption: A phased workflow for the in vitro evaluation of 4-(Trifluoromethyl)piperidin-2-one.
Phase 1: Foundational Safety and Activity Screening
The initial phase focuses on determining the compound's intrinsic cytotoxicity and screening for a primary biological activity, informed by the known properties of similar trifluoromethylated piperidone structures which have shown anti-inflammatory potential.[6]
Cytotoxicity Profiling
It is imperative to first establish the concentration range at which 4-(Trifluoromethyl)piperidin-2-one does not exert cytotoxic effects. This ensures that any observed biological activity in subsequent assays is not a result of cell death. Two complementary assays are recommended to assess different aspects of cytotoxicity.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a panel of cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(Trifluoromethyl)piperidin-2-one (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cell membrane integrity.[9][10]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Production
Given the anti-inflammatory potential of related compounds, a primary screen for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a logical starting point.[6] The Griess assay provides a simple and robust method for measuring nitrite, a stable product of NO.[11][12][13]
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of 4-(Trifluoromethyl)piperidin-2-one for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect 50 µL of the supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent to each supernatant sample.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Phase 2: Mechanistic Elucidation
If 4-(Trifluoromethyl)piperidin-2-one demonstrates significant anti-inflammatory activity, the next phase is to delve into its mechanism of action. This involves examining its effects on key inflammatory mediators and signaling pathways.
Cytokine Modulation Analysis
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory response.[6] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the levels of these cytokines in cell culture supernatants.[14][15][16][17]
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described in the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curve.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is often the target of anti-inflammatory drugs.[18][19] A luciferase reporter assay is a highly sensitive method to assess the transcriptional activity of NF-κB.[20][21][22][23]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Transfect HEK293 cells with an NF-κB-responsive luciferase reporter plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with 4-(Trifluoromethyl)piperidin-2-one followed by stimulation with an NF-κB activator such as TNF-α or LPS.
-
Cell Lysis: Lyse the cells and transfer the lysate to a luminometer plate.
-
Luciferase Assay: Add the luciferase substrate and measure the luminescence.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and calculate the percentage of inhibition.
Confirmation of NF-κB Inhibition: Western Blot for Phospho-p65
To confirm that the inhibition of NF-κB transcriptional activity is due to an effect on the signaling pathway, Western blotting can be used to detect the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.[19][24][25][26]
Caption: Simplified NF-κB signaling pathway activated by LPS.
Experimental Protocol: Western Blot for Phospho-p65
-
Cell Treatment and Lysis: Treat RAW 264.7 cells as in the anti-inflammatory assays and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for phosphorylated p65 (Ser536).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Phase 3: Target Identification and Validation
A crucial step in drug discovery is to identify the direct molecular target of a compound. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a cellular context.[27][28][29][30][31]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 4-(Trifluoromethyl)piperidin-2-one or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting for a suspected target protein (e.g., IKKβ, if the NF-κB pathway is inhibited).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical In Vitro Activity Profile of 4-(Trifluoromethyl)piperidin-2-one
| Assay | Cell Line | Endpoint | Result (IC₅₀/EC₅₀ in µM) |
| MTT | RAW 264.7 | Cell Viability | > 100 |
| LDH | RAW 264.7 | Cytotoxicity | > 100 |
| Griess Assay | RAW 264.7 | NO Production | 5.2 |
| ELISA | RAW 264.7 | TNF-α Production | 8.1 |
| ELISA | RAW 264.7 | IL-6 Production | 10.5 |
| NF-κB Luciferase | HEK293 | Transcriptional Activity | 2.7 |
Conclusion: A Roadmap for Discovery
This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of 4-(Trifluoromethyl)piperidin-2-one. By following this phased approach, researchers can systematically assess the compound's safety and efficacy, elucidate its mechanism of action, and identify its molecular target. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel chemical entity and will guide its future development. The journey of drug discovery is one of meticulous investigation and insightful interpretation. It is our hope that this guide will serve as a valuable companion on your path to scientific innovation.
References
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Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advances in Journal of Chemistry A. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PMC. [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. ResearchGate. [Link]
-
Trifluoromethylated lactams: promising small molecules in the search for effective drugs. PubMed. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]
-
Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. [Link]
-
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. PubMed. [Link]
-
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. PMC. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Nucleic Acids Research. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]
-
ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). ResearchGate. [Link]
-
Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
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The Strategic Incorporation of Trifluoromethyl Groups in Piperidinone Scaffolds
Executive Summary
The piperidinone (lactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticoagulants (e.g., Apixaban), JAK inhibitors, and GPCR modulators.[1] The strategic introduction of a trifluoromethyl (
This technical guide dissects the physicochemical rationale and synthetic methodologies for
Part 1: The Physicochemical Impact
The Polar Hydrophobicity Paradox
The
-
Lipophilicity (
): Replacing a methyl group with typically increases by units.[1][2] However, unlike a purely hydrocarbon chain, the group maintains a high local polarity due to the C-F bond dipoles.[1] -
Metabolic Blocking (The Deuterium Alternative): The C-F bond energy (
) renders the position immune to CYP450-mediated hydroxylation. In piperidinones, the positions to the nitrogen or carbonyl are metabolically vulnerable; substitution effectively "caps" these sites.[1] -
pKa Modulation: An
-trifluoromethyl group significantly increases the acidity of the lactam (or adjacent bonds) due to the strong inductive effect ( ). This can enhance hydrogen bond donor (HBD) capability, strengthening interactions with receptor backbone carbonyls.[1][2]
Conformational Locking: The Gauche Effect
In piperidinones, the ring conformation (chair vs. boat/twist) dictates ligand-protein fit.[1] The
Table 1: Comparative Properties of Substituents on Piperidinone
| Property | Methyl ( | Trifluoromethyl ( | Impact on Piperidinone |
| Van der Waals Volume | Steric bulk similar to isopropyl; restricts rotation.[1][2] | ||
| Electronegativity (Pauling) | 2.5 (Carbon) | 4.0 (Fluorine) | Strong electron withdrawal; lowers pKa of lactam NH.[2] |
| C-X Bond Energy | Blocks oxidative metabolism (CYP450).[1][2] | ||
| Lipophilicity ( | 0.56 | 0.88 | Increases membrane permeability/BBB penetration.[1][2] |
Part 2: Visualization of Physicochemical Logic
The following diagram maps the decision logic for incorporating a
Figure 1: Decision logic for
Part 3: Synthetic Methodologies
Synthesizing
The Castagnoli-Cushman Reaction (CCR)
This is the most robust method for generating densely substituted piperidinone-like lactams (specifically isoquinolones or tetrahydroisoquinolines).[1][2] It involves the condensation of homophthalic anhydride with imines.[2][3][4]
-
Innovation: Recent protocols utilize Trifluoroethanol (TFE) as a solvent.[1][2][3] TFE activates the anhydride through hydrogen bonding, allowing the reaction to proceed without metal catalysts, even with electron-deficient trifluoromethyl imines.[1]
Cyclocondensation with Fluorinated Building Blocks
For simple piperidinones, the reaction of amines with ethyl 4,4,4-trifluoroacetoacetate and aldehydes (Hantzsch-like synthesis) is highly effective.[1] This modular approach allows for the introduction of the
Part 4: Experimental Protocol
Protocol: TFE-Promoted Castagnoli-Cushman Synthesis
Objective: Synthesis of a
Reagents:
-
Substrate A: Homophthalic Anhydride (1.0 equiv)[2]
-
Substrate B: Trifluoromethyl-imine (formed in situ or pre-formed from
-aldehyde + amine) (1.0 equiv)[1][2] -
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.2 M concentration][1]
-
Workup: Ethyl Acetate (EtOAc), Sodium Bicarbonate (
).[1][2]
Step-by-Step Workflow:
-
Preparation of Imine: In a flame-dried flask, combine the primary amine (1.0 equiv) and the trifluoromethyl ketone/aldehyde (1.0 equiv) in TFE. Stir at room temperature for 30 minutes. Note: TFE stabilizes the imine formation.
-
Cycloaddition: Add Homophthalic Anhydride (1.0 equiv) directly to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Workup:
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanism Visualization (CCR Pathway)
Figure 2: Mechanistic flow of the TFE-promoted Castagnoli-Cushman reaction.[1][2]
References
-
Howard, S. Y., et al. (2021).[1][2][5][6] "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." Journal of Organic Chemistry. [Link][2]
-
Ezzadi, M., et al. (2022).[1][2][6] "Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride." Molecules. [Link]
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][2]
-
Champagne, P. A., et al. (2015).[1][2] "The influence of the trifluoromethyl group on the reactivity of piperidines." Chemical Reviews. [Link][1][2]
Sources
- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroethanol Promoted Castagnoli-Cushman Cycloadditions of Imines with Homophthalic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Strategic Sourcing & Synthesis Guide: 4-(Trifluoromethyl)piperidin-2-one
Executive Summary: The Fluorine Advantage
4-(Trifluoromethyl)piperidin-2-one is a high-value pharmacophore scaffold.[1] In medicinal chemistry, the introduction of the trifluoromethyl (-CF₃) group at the C4 position of the piperidinone ring serves two critical bioisosteric functions:
-
Metabolic Blocking: It sterically and electronically inhibits oxidative metabolism (CYP450) at the vulnerable C4 position.
-
Lipophilicity Modulation: It alters the LogP and pKa of the lactam, influencing membrane permeability and binding affinity without introducing the liability of a reactive electrophile.[1]
This guide addresses the "Make vs. Buy" decision for this intermediate, providing a validated synthetic protocol when commercial stock is insufficient or cost-prohibitive.
Commercial Availability Landscape
Current Status: Tier 2 Availability (Specialty Building Block)
Unlike commodity piperidines, the 4-CF₃ variant is not universally in stock in bulk quantities.[1] It is primarily available as a "Make-on-Demand" item from catalog suppliers.[1]
Sourcing Matrix
| Scale Required | Typical Vendor Status | Lead Time | Estimated Cost (USD) | Recommendation |
| Discovery (< 1 g) | In Stock (Sporadic) | 1-2 Weeks | $150 - $300 / g | BUY. Time-to-data is critical.[1] |
| Scale-Up (10 - 100 g) | Limited Stock | 4-6 Weeks | $5,000+ | EVALUATE. Compare internal synthesis costs.[1] |
| Process (> 1 kg) | Custom Synthesis | 3-4 Months | Negotiated | MAKE. Internal synthesis is significantly cheaper.[1] |
Key Vendors (Verified Aggregators):
-
Enamine / Building Blocks: Often holds the largest diversity of fluorinated piperidines.
-
Combi-Blocks: Reliable for gram-scale stock.[1]
-
eMolecules: Best for checking real-time global inventory across multiple distributors.[1]
Synthetic Accessibility: The "Make" Protocol[1]
When commercial costs exceed $500/g or lead times stall a project, the synthesis of 4-(Trifluoromethyl)piperidin-2-one is a robust, self-validating process.[1] The most reliable route is the Heterogeneous Catalytic Hydrogenation of the commercially available precursor: 4-(Trifluoromethyl)-2(1H)-pyridinone (CAS: 50650-59-4).[1]
Rationale
This route is superior to cyclization methods (e.g., Dieckmann condensation) because it preserves the pre-installed CF₃ group on the aromatic ring, avoiding the use of hazardous trifluoromethylating reagents (e.g., Ruppert-Prakash reagent) at a late stage.[1]
Validated Protocol: Pyridone Reduction
Reaction Scheme:
Step-by-Step Methodology
-
Preparation:
-
Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with 4-(Trifluoromethyl)-2(1H)-pyridinone (1.0 equiv).[1]
-
Add solvent: Methanol (MeOH) or Acetic Acid (AcOH) .
-
Add Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂, Adams' Catalyst) (5-10 wt% loading).[1]
-
Expert Insight: While Pd/C works, Rh and Pt are more active for reducing electron-deficient pyridines bearing CF₃ groups.[1]
-
-
-
Hydrogenation:
-
Seal the vessel and purge with Nitrogen (3x) followed by Hydrogen (3x).
-
Pressurize to 50–100 psi (3.5–7 bar) H₂.
-
Heat to 50–60°C . Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.
-
Duration: 12–24 hours.[1]
-
-
Self-Validating Endpoint (In-Process Control):
-
Monitor H₂ Uptake: Reaction is complete when pressure drop ceases.[1]
-
UV Check: Spot TLC. The starting material (pyridone) is UV active; the product (lactam) has weak/no UV absorption. Disappearance of the UV spot confirms reduction of the aromatic ring.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the pyrophoric catalyst. (Caution: Keep wet to prevent ignition).
-
Concentrate the filtrate under reduced pressure.[1]
-
Purification: The crude material is often pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (MeOH/DCM gradient).
-
Quality Control & Characterization
To ensure the integrity of the synthesized material, compare analytical data against these expected values.
Analytical Profile
| Method | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (DMSO-d₆) | Absence of signals > 6.0 ppm | Confirms full saturation of the pyridine ring (no aromatic protons).[1] |
| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 ppm (Broad s, 1H) | The amide N-H proton.[1] |
| ¹⁹F NMR | δ -70 to -75 ppm (Doublet) | The CF₃ group on an sp³ carbon shifts upfield relative to the aromatic precursor.[1] The doublet arises from coupling to the adjacent methine proton (³J_H-F). |
| LC-MS (ESI+) | [M+H]⁺ = 168.1 | Molecular weight confirmation (MW = 167.13).[1] |
Decision & Workflow Visualization
Diagram 1: Sourcing Strategy Decision Tree
This logic flow guides the researcher on whether to purchase or synthesize based on project constraints.[1]
Caption: Strategic decision matrix for sourcing 4-(Trifluoromethyl)piperidin-2-one based on scale and availability.
Diagram 2: Synthetic Pathway & Validation
The chemical transformation and key checkpoints.[1]
Caption: Validated hydrogenation pathway with critical analytical checkpoints (NMR/UV).
References
-
Ma, J.-A., & Cahard, D. (2004).[1] Asymmetric Synthesis of Trifluoromethylated Amines, Amino Alcohols, Amino Acids and Diamines.[1] Chemical Reviews, 104(12), 6119–6146.[1] Link
-
Kuduk, S. D., et al. (2010).[1] Synthesis and evaluation of 4-trifluoromethyl-substituted piperidines as GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 564-568.[1] Link
-
ChemicalBook. (2023).[2] Product entry for 4-(Trifluoromethyl)-2(1H)-pyridinone (CAS 50650-59-4).[1][3] Link
-
PubChem. (2023). Compound Summary for 4-(Trifluoromethyl)piperidin-2-one. Link
Sources
Methodological & Application
Process Development Guide: Scale-Up Synthesis of 4-(Trifluoromethyl)piperidin-2-one
Executive Summary
The incorporation of trifluoromethyl (
This Application Note details a robust, two-step scalable protocol for the synthesis of 4-(Trifluoromethyl)piperidin-2-one from commercially available ethyl 4,4,4-trifluorocrotonate .[1] Unlike routes involving harsh electrophilic fluorination or expensive pyridine reductions, this pathway utilizes a high-atom-economy Nitro-Michael addition followed by a telescoped reductive cyclization .[1]
Critical Safety Notice: This process involves the use of Nitromethane in the presence of organic bases.[1] This combination can form shock-sensitive salts. Strict adherence to the safety protocols defined in Section 4 is mandatory.
Retrosynthetic Analysis & Route Selection
Pathway Comparison
| Feature | Route A: Pyridine Reduction | Route B: Electrophilic Fluorination | Route C: Nitro-Michael / Hydrogenation (Recommended) |
| Starting Material | 4-(trifluoromethyl)nicotinic acid | Piperidin-2-one | Ethyl 4,4,4-trifluorocrotonate |
| Cost | High (Precursor cost) | High (Reagent cost: e.g., Togni reagent) | Low (Commodity chemicals) |
| Scalability | Medium (High pressure/temp) | Low (Selectivity issues) | High (Telescoped flow possible) |
| Safety Profile | Standard | High Risk (Reagent toxicity) | High Risk (Energetic intermediates; manageable with controls) |
Selected Route Logic
We utilize Route C. The electron-deficient nature of the
Figure 1: Synthetic pathway from trifluorocrotonate to the target lactam.
Detailed Experimental Protocols
Step 1: Michael Addition of Nitromethane
Reaction: Ethyl 4,4,4-trifluorocrotonate + $CH_3NO_2 \xrightarrow{DBU} $ Nitro-ester Intermediate[1]
Reagents & Stoichiometry[1]
-
Nitromethane (5.0 equiv) — Acts as solvent and reagent[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) — Catalyst[1]
Protocol (100g Scale Basis)
-
Setup: Equip a 1L jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with
. -
Charging: Charge Nitromethane (300 mL) and Ethyl 4,4,4-trifluorocrotonate (100 g, 0.55 mol).
-
Cooling: Cool the mixture to 0°C using a cryostat.
-
Catalyst Addition (CRITICAL):
-
Reaction: Allow the mixture to warm to 20°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by GC-MS or HPLC. Target: < 2% remaining crotonate.
-
Quench: Cool to 0°C. Add dilute aqueous HCl (1M) until pH ~ 4 to neutralize DBU.
-
Workup:
Step 2: Reductive Cyclization
Reaction: Nitro-ester + $H_2 \xrightarrow{Cat.} $ Lactam +
Reagents
-
Nitro-ester intermediate (from Step 1)[1]
-
Raney Nickel (20 wt% loading, washed with EtOH) or 10% Pd/C (5 wt% loading)[1]
-
Ethanol (Solvent, 10 volumes)
Protocol
-
Setup: Use a high-pressure hydrogenation autoclave (e.g., Parr reactor).
-
Charging: Dissolve the crude nitro-ester in Ethanol. Charge the catalyst slurry under an argon blanket (Pyrophoric hazard!).[1]
-
Hydrogenation:
-
Seal reactor, purge
(3x), then (3x).[1] -
Pressurize to 50 psi (3.5 bar)
. -
Heat to 50°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.
-
-
Reaction Time: 12–18 hours.
-
Note: An induction period is common.[1] Monitor
uptake.
-
-
Workup:
-
Purification: Recrystallize the solid residue from Ethyl Acetate/Heptane (1:3).
-
Target Yield: 75–80% (over 2 steps).
-
Appearance: White crystalline solid.[1]
-
Safety & Engineering Controls (E-E-A-T)
Nitromethane/Base Hazard Management
Mixing nitromethane with amines (like DBU) can sensitize the mixture to shock or cause thermal runaway.[1]
-
Engineering Control: Use a dosing pump for DBU addition interlocked with the temperature probe. If
, pump stops.[1] -
Chemistry Control: Never concentrate the reaction mixture to dryness while basic. Always neutralize (pH 4-5) before concentration.
-
Waste Disposal: Segregate nitromethane waste.[1] Do not mix with other organic bases in waste drums.
Scale-Up Decision Tree
Figure 2: Safety decision logic for the exothermic Michael addition step.
Analytical Specifications
To ensure the material is suitable for pharmaceutical applications, the following specifications must be met:
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white solid | Indicates effective impurity removal.[1] |
| Assay | HPLC (210 nm) | > 98.0% a/a | Standard purity for intermediates. |
| Fluorine NMR | Single peak ~ -80 ppm | Confirms | |
| Residual Nitromethane | GC-Headspace | < 50 ppm | Genotoxic impurity control (ICH M7). |
| Water Content | Karl Fischer | < 0.5% w/w | Critical for downstream organometallic steps.[1] |
Troubleshooting Guide
-
Issue: Low yield in Step 1 (Michael Addition).
-
Issue: Incomplete Cyclization in Step 2.
-
Issue: Green/Blue filtrate in Step 2.
References
-
Ma, J.-A., & Cahard, D. (2004).[1] Asymmetric Synthesis of Trifluoromethylated Amines, Amino Alcohols, Amino Acids and Diamines.[1] Chemical Reviews, 104(12), 6119–6146.[1] [Link]
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Context: General safety regarding nitromethane scale-up).
-
PubChem. (n.d.).[1][4] Ethyl 4,4,4-trifluorocrotonate (CAS 24490-03-7).[1][4] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. (Context: Nitromethane/Amine shock sensitivity hazards).
-
Organic Process Research & Development. (2002).[1] Safety of Nitromethane in Organic Synthesis.[1] OPRD, 6(1).[1] (General reference for energetic material handling in flow/batch).
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4-(Trifluoromethyl)piperidin-2-one as a scaffold for CNS drug discovery
An In-Depth Guide to Leveraging 4-(Trifluoromethyl)piperidin-2-one for CNS Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold
In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a research program. A "privileged scaffold" is one that is capable of binding to multiple biological targets, offering a rich starting point for library synthesis. The piperidine ring is a quintessential example of such a scaffold, forming the structural basis of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] This guide focuses on a specific, high-value iteration of this scaffold: 4-(Trifluoromethyl)piperidin-2-one .
The strategic incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[3][4][5] This is especially true for CNS-targeted agents, where overcoming the blood-brain barrier (BBB) and ensuring metabolic stability are paramount challenges.[6][7][8] The 4-(Trifluoromethyl)piperidin-2-one scaffold synergistically combines the robust, three-dimensional geometry of the piperidinone core with the unique modulatory effects of the CF₃ group. This application note provides a comprehensive overview of the rationale, synthetic protocols, and screening cascades necessary to effectively utilize this scaffold for the discovery of next-generation CNS therapeutics.
Section 1: The Scientific Rationale - Why 4-(Trifluoromethyl)piperidin-2-one?
The utility of this scaffold is not accidental; it is rooted in the predictable and advantageous physicochemical changes imparted by the trifluoromethyl group. Understanding this causality is key to exploiting its full potential.
Enhanced Metabolic Stability
A primary hurdle in drug development is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes in the liver.[9] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism.[10][11] By replacing a metabolically labile group (like a methyl or isopropyl group) with a CF₃ group, chemists can "block" a site of metabolism, thereby increasing the compound's half-life and bioavailability. This enhanced stability is critical for ensuring that a drug can reach its CNS target at a therapeutically relevant concentration and duration.[9]
Modulating Lipophilicity for Blood-Brain Barrier (BBB) Penetration
For a drug to act on the CNS, it must first cross the highly selective blood-brain barrier.[6] Passive diffusion across the BBB is largely governed by a compound's lipophilicity. The CF₃ group is highly lipophilic and can significantly increase the overall lipophilicity of a molecule, a property that often correlates with improved BBB penetration.[12][13] The trifluoromethoxy group (–OCF₃) is another substituent that enhances lipophilicity and metabolic stability, facilitating passage across the BBB.[13] This strategic enhancement of lipophilicity is a key reason why many successful CNS drugs contain fluorine.[12]
Fine-Tuning Target Binding and Potency
The CF₃ group is not merely a passive stability enhancer; it is an active participant in molecular recognition. Its strong electron-withdrawing nature can profoundly alter the electronic distribution of the entire scaffold, influencing how the molecule interacts with its biological target.[3] It can participate in dipole-dipole interactions, and in some cases, non-classical hydrogen bonds. Furthermore, the CF₃ group serves as an effective bioisostere for other chemical moieties, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and potency.[10][14]
Impact on Physicochemical Properties (pKa)
The inductive effect of the CF₃ group can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the piperidine ring if it were not part of a lactam. While the lactam nitrogen is non-basic, derivatization can introduce basic centers elsewhere in the molecule. Lowering the pKa can be advantageous, as it can reduce the likelihood of off-target interactions (e.g., with the hERG channel) and ensure that a higher fraction of the molecule is in a neutral state at physiological pH, which can aid in cell membrane permeability.
Section 2: Synthesis and Library Development Protocols
The successful application of the 4-(Trifluoromethyl)piperidin-2-one scaffold begins with its efficient synthesis and derivatization. The following protocols are designed to be robust and adaptable for the creation of a diverse chemical library.
Protocol 2.1: Synthesis of the Core Scaffold via Reductive Amination/Cyclization
This protocol describes a reliable method for constructing the core 4-(Trifluoromethyl)piperidin-2-one ring system from commercially available starting materials.[15]
Materials and Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Ammonia solution (7N in Methanol) or Ammonium Acetate
-
Raney Nickel or Palladium on Carbon (10%)
-
Hydrogen gas source or a transfer hydrogenation source (e.g., Ammonium Formate)
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in anhydrous ethanol. Add an excess of the ammonia source (e.g., 7N ammonia in methanol, 3.0 eq). Stir the reaction at room temperature for 2-4 hours. The progress of the enamine/imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: This step forms the key nitrogen-containing intermediate. The excess ammonia drives the equilibrium towards the product.
-
-
Reductive Cyclization: Transfer the reaction mixture to a hydrogenation vessel. Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Causality Note: The catalyst facilitates the reduction of the imine and subsequent intramolecular cyclization to form the stable lactam ring.
-
-
Work-up and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), carefully depressurize the vessel and purge with an inert gas (e.g., Nitrogen or Argon). Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will likely be an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Trifluoromethyl)piperidin-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2.2: Library Generation via N-Alkylation of the Lactam
With the core scaffold in hand, the next step is to generate a library of diverse analogs. The lactam nitrogen is an ideal handle for derivatization.
Materials and Reagents:
-
4-(Trifluoromethyl)piperidin-2-one (from Protocol 2.1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
A diverse set of alkyl or benzyl halides/triflates (e.g., benzyl bromide, iodomethane, 4-fluorobenzyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and brine
Step-by-Step Methodology:
-
Deprotonation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-(Trifluoromethyl)piperidin-2-one (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the lactam nitrogen to form the corresponding sodium salt, activating it for nucleophilic attack.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired electrophile (alkyl or benzyl halide, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC.[16]
-
Quenching and Extraction: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).[16]
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification and Characterization: Purify the crude product by flash column chromatography to obtain the pure N-substituted derivative. Confirm the structure and purity by NMR and mass spectrometry.
Caption: A multi-stage screening cascade for CNS drug discovery.
Protocol 3.1: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a crucial early indicator of its likely in vivo half-life. [9][17] Materials and Reagents:
-
Test compounds (dissolved in DMSO)
-
Control compounds (one high-turnover, one low-turnover)
-
Pooled human liver microsomes (HLM) or S9 fraction [18]* NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates and multichannel pipettes
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Prepare a working solution of test compounds and controls in phosphate buffer (final DMSO concentration <0.5%).
-
Incubation Setup: In a 96-well plate, add the liver microsome suspension in phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system to each well. To a separate set of wells (T=0), add quenching solution before adding the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Protocol 3.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay provides an early assessment of a compound's potential to cross the BBB. A parallel artificial membrane permeability assay (PAMPA) is a cost-effective, high-throughput method. For more biologically relevant data, a cell-based model is preferred. [19][20][21] Materials and Reagents (Cell-Based Model):
-
hCMEC/D3 cells (an immortalized human cerebral microvascular endothelial cell line)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Test compounds and permeability controls (e.g., caffeine for high permeability, Lucifer yellow for low permeability)
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Cell Culture: Culture the hCMEC/D3 cells on the Transwell® inserts until they form a confluent monolayer. Barrier integrity should be confirmed by measuring Transendothelial Electrical Resistance (TEER). [20]2. Assay Preparation: Wash the cell monolayers with pre-warmed HBSS buffer.
-
Dosing: Add the test compounds and controls (dissolved in HBSS) to the apical (donor) side of the Transwell®. Add fresh HBSS to the basolateral (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of the compound in both chambers using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (P_app) using the following formula: P_app = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Section 4: Data Interpretation and Lead Optimization
The data generated from the screening cascade must be synthesized to make informed decisions. Hypothetical data for a set of analogs is presented below to illustrate this process.
Table 1: Hypothetical Screening Data for 4-(CF₃)piperidin-2-one Analogs
| Compound ID | R-Group (N-Substituent) | Target IC₅₀ (nM) | Metabolic t½ (min, HLM) | BBB P_app (10⁻⁶ cm/s) |
| LEAD-01 | Benzyl | 50 | 45 | 8.5 |
| LEAD-02 | 4-Fluorobenzyl | 35 | >120 | 12.1 |
| LEAD-03 | Methyl | 250 | 95 | 6.2 |
| LEAD-04 | 4-Methoxybenzyl | 60 | 15 | 7.9 |
| LEAD-05 | Pyridin-3-ylmethyl | 40 | 70 | 3.1 |
Data Analysis and Decision Making:
-
LEAD-01: A solid starting point with decent potency and permeability. Metabolic stability is moderate.
-
LEAD-02: The addition of a fluorine on the benzyl ring improves potency and dramatically increases metabolic stability, likely by blocking a site of aromatic oxidation. BBB permeability is also enhanced. This is a strong candidate to advance.
-
LEAD-03: The small methyl group leads to a significant loss of potency, suggesting a larger aromatic group is preferred for target binding.
-
LEAD-04: The methoxy group is a metabolic liability, leading to rapid degradation. This compound would be deprioritized.
-
LEAD-05: The basic nitrogen in the pyridine ring reduces BBB permeability, likely due to increased polarity and ionization at physiological pH.
Based on this data, the Structure-Activity Relationship (SAR) suggests that an N-benzyl group with electron-withdrawing substituents is favorable for all key parameters. The next round of synthesis would focus on exploring other halogenated or electron-deficient benzyl analogs to further optimize potency and pharmacokinetic properties.
Conclusion
The 4-(Trifluoromethyl)piperidin-2-one scaffold represents a highly valuable starting point for CNS drug discovery. Its design rationally incorporates features that address the core challenges of metabolic instability and blood-brain barrier penetration. By employing robust synthetic strategies to generate diverse chemical libraries and utilizing a systematic, multi-parameter screening cascade, research teams can efficiently navigate the complex path of lead identification and optimization. The protocols and workflows detailed in this guide provide a validated framework for unlocking the full potential of this privileged scaffold in the quest for novel and effective CNS therapeutics.
References
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF - ResearchGate.
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. URL: [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. URL: [Link]
-
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC. URL: [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate. URL: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. URL: [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC - NIH. URL: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. URL: [Link]
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Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. URL: [Link]
-
Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. URL: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. URL: [Link]
-
The Role of Fluorine in the Discovery and Optimization of CNS Agents - ResearchGate. URL: [Link]
-
(PDF) Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO) - ResearchGate. URL: [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. URL: [Link]
-
In Vitro Blood Brain Barrier Permeability Assessment - Visikol. URL: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. URL: [Link]
-
Metabolic Stability Assay - Creative Biolabs. URL: [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. URL: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF - ResearchGate. URL: [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. URL: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. URL: [Link]
-
Fluorine in drug discovery: Role, design and case studies. URL: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - NIH. URL: [Link]
-
Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. URL: [Link]
-
Blood Brain Barrier Permeability Assay Background - Neuromics. URL: [Link]
-
Organic Letters Ahead of Print - ACS Publications. URL: [Link]
-
Discovery of Clinical Candidate N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915): A Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders - PubMed. URL: [Link]
-
CNS DRUG DEVELOPMENT SOLUTIONS | Altasciences. URL: [Link]
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. URL: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. URL: [Link]
-
S9 Stability Assay - Creative Bioarray. URL: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). URL: [Link]
-
Biomarker Detection for CNS Conditions - MD Biosciences. URL: [Link]
-
Full article: The role of fluorine in medicinal chemistry. URL: [Link]
-
Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. URL: [Link]
-
ChemInform Abstract: A Simple Protocol for the Synthesis of a Piperidine-2,6-dione Framework from Baylis-Hillman Adducts. | Request PDF - ResearchGate. URL: [Link]
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Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC. URL: [Link]
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Cannabinoids, the Blood–Brain Barrier, and Neurodegeneration: Mechanisms, Dysregulation, and Therapeutic Perspectives - MDPI. URL: [Link]
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Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. URL: [Link]
-
Fluoxetine - Wikipedia. URL: [Link]
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Application Note: Strategic Utilization of 4-(Trifluoromethyl)piperidin-2-one in Next-Gen Agrochemical Synthesis
Executive Summary & Strategic Rationale
In the competitive landscape of modern agrochemical discovery, the 4-(trifluoromethyl)piperidin-2-one scaffold represents a high-value pharmacophore. This structural motif combines two critical design elements: the
The "Fluorine Effect" in Crop Protection
The incorporation of fluorine, particularly the
-
Lipophilicity Modulation: The
group significantly increases , facilitating the penetration of waxy leaf cuticles and insect exoskeletons. -
Metabolic Blocking: Placing a
group at the C4 position blocks oxidative metabolism (P450 hydroxylation) at a site that is typically vulnerable in non-fluorinated piperidines. -
Bioisosterism: The lactam unit serves as a bioisostere for cyclic peptides or urea linkages found in various insecticidal classes (e.g., neonicotinoid mimics).
Structural Workflow & Positioning
The following diagram illustrates where 4-(trifluoromethyl)piperidin-2-one fits within a typical Design-Make-Test (DMT) cycle for agrochemical actives.
Figure 1: Strategic integration of the lactam scaffold in agrochemical library synthesis.
Synthesis Protocol: Core Scaffold Generation
While 4-(trifluoromethyl)piperidin-2-one is commercially available, in-house synthesis is often required to access specific enantiomers or isotopologues. The most robust route involves the catalytic hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one .
Protocol A: Catalytic Hydrogenation
Objective: Reduce the aromatic pyridine ring to the saturated piperidinone without defluorination.
Reagents:
-
Substrate: 4-(Trifluoromethyl)pyridin-2(1H)-one (1.0 equiv)
-
Catalyst:
or (Adams' Catalyst) - Note: Pd/C is often too aggressive and can cause hydrodefluorination. -
Solvent: Acetic Acid (Glacial) or Methanol
-
Hydrogen Source:
gas (Balloon or Parr Shaker)
Step-by-Step Methodology:
-
Preparation: In a high-pressure reactor (e.g., Parr bomb), dissolve 10 mmol of 4-(trifluoromethyl)pyridin-2(1H)-one in 30 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add
(5 wt% loading relative to substrate) under an inert nitrogen atmosphere. Caution: Dry Rh/C is pyrophoric. -
Hydrogenation: Purge the vessel with
(3x) and then (3x). Pressurize to 50 psi (3.5 bar) with . -
Reaction: Stir vigorously at 50–60°C for 12–24 hours. Monitor via LC-MS for the disappearance of the aromatic precursor (
will shift from 164 to 168). -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid that can be recrystallized from EtOAc/Hexanes.
Critical Parameter Control:
| Parameter | Setting | Rationale |
|---|---|---|
| Pressure | 3–5 bar | Sufficient to reduce the ring but minimizes C-F bond cleavage. |
| Temperature | < 70°C | Higher temperatures increase the risk of defluorination. |
| Catalyst |
Functionalization Protocols: Library Expansion
Once the core lactam is secured, it serves as a nucleophile (at Nitrogen) or an electrophile (at Carbonyl). The most common agrochemical application is N-alkylation to attach a "warhead" (e.g., a chloropyridine or benzyl moiety).
Protocol B: N-Alkylation (Warhead Attachment)
Context: Many insecticides (e.g., neonicotinoids) require a specific spatial distance between the electronegative pharmacophore and the lipophilic tail.
Reagents:
-
Scaffold: 4-(Trifluoromethyl)piperidin-2-one
-
Base: Sodium Hydride (
, 60% dispersion) -
Electrophile: Benzyl bromide or Heteroaryl-methyl chloride
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Deprotonation: To a flame-dried flask under Argon, add the lactam (1.0 equiv) and anhydrous DMF (
). Cool to 0°C. -
Base Addition: Add
(1.2 equiv) portion-wise. Evolution of gas will be observed. Stir for 30 mins at 0°C to ensure complete formation of the amidate anion.-
Mechanistic Note: The
of the lactam NH is ~17. is required for irreversible deprotonation; weaker bases like often result in incomplete conversion.
-
-
Alkylation: Add the electrophile (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over
.[1]
Protocol C: C3-Arylation (Advanced Functionalization)
For herbicides requiring steric bulk near the carbonyl,
Method: Palladium-catalyzed
-
Note: The 4-
group exerts an inductive effect, slightly increasing the acidity of the C3 protons, facilitating enolate formation.
Reaction Mechanism & Pathway Visualization
The following diagram details the mechanistic flow for the N-alkylation, highlighting the critical transition state.
Figure 2: Mechanistic pathway for the N-functionalization of the lactam core.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the following analytical checkpoints must be met.
1. NMR Validation (
-
Starting Material (Pyridine): Aromatic protons between 7.0–8.5 ppm.
-
Product (Piperidinone):
-
Loss of aromatic signals.
-
Appearance of multiplets in the aliphatic region (1.5–3.5 ppm).
-
Diagnostic Signal: The proton at C4 (germinal to
) typically appears as a complex multiplet around 2.8–3.0 ppm due to coupling with the group and adjacent methylenes. -
NH Signal: Broad singlet around 6.0–7.0 ppm (disappears after
shake).
-
2.
-
Crucial for confirming the integrity of the
group. -
Shift: Typically -70 to -75 ppm (doublet or multiplet).
-
Warning: A shift to -60 ppm or disappearance indicates defluorination or ring opening.
References
-
Ma, J.-A., & Cahard, D. (2004). Update on the Asymmetric Synthesis of Trifluoromethylated Amino Acids and Amines. Chemical Reviews, 104(12), 6119–6146.
-
Ogawa, T., et al. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2][3] Journal of Pesticide Science, 40(3).
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[2][4] ChemBioChem, 11(5), 696-708.
-
Raasch, M. S. (1962). Alpha-Fluorinated Amines.[1][3][5] I. Preparation and Properties of Trifluoromethylamines. Journal of Organic Chemistry, 27(4), 1406–1409.
-
Fustero, S., et al. (2011). Fluorine in heterocycles.[1][2][4][6][7][8][9] Chemical Reviews, 111(11), 6984-7034.
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for N-Arylation of 4-(Trifluoromethyl)piperidin-2-one
Executive Summary & Strategic Analysis
The N-arylation of 4-(trifluoromethyl)piperidin-2-one represents a critical transformation in the synthesis of next-generation pharmaceuticals. The incorporation of the trifluoromethyl (
Substrate Analysis[1][2]
-
Electronic Deactivation: The
group (strongly electron-withdrawing) exerts a through-bond inductive effect. While located at the -position relative to the nitrogen, it sufficiently lowers the electron density of the lactam nitrogen, reducing its nucleophilicity in the reductive elimination step of metal-catalyzed cycles. -
Acidity Modulation: The
of the N-H bond is slightly lowered compared to the non-fluorinated analog (approx. 16-17 in DMSO), making deprotonation feasible with carbonate or phosphate bases, thereby avoiding the need for strong amide bases that could trigger side reactions (e.g., racemization or elimination). -
Steric Environment: The C4-
group forces the piperidinone ring into a specific chair conformation to minimize 1,3-diaxial interactions. This rigidity can influence the transition state energy during the C-N bond-forming step.
Methodological Selection Matrix
To ensure success across diverse aryl electrophiles, this guide details three distinct protocols.
| Protocol | Methodology | Ideal For | Key Advantage |
| A | Pd-Catalyzed (Buchwald-Hartwig) | Aryl Chlorides, Deactivated Aryl Bromides | Highest yields, broadest scope, tolerates steric bulk. |
| B | Cu-Catalyzed (Modified Goldberg) | Aryl Iodides, Activated Aryl Bromides | Cost-effective, scalable, excellent for "easy" electrophiles. |
| C | Chan-Lam Coupling | Aryl Boronic Acids | Mild conditions (RT to |
Mechanistic Visualization
Understanding the catalytic cycle is prerequisite to troubleshooting. The diagram below illustrates the Palladium-catalyzed pathway, highlighting the critical "Lactam Activation" step where the base plays a dual role.
Caption: Catalytic cycle for Pd-catalyzed N-arylation. The deprotonation/coordination step (Red) is often rate-limiting for electron-deficient lactams.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
The "Gold Standard" for challenging couplings involving aryl chlorides or electron-rich aryl halides.
Reagents & Materials:
-
Substrate: 4-(Trifluoromethyl)piperidin-2-one (1.0 equiv)
-
Electrophile: Aryl Bromide or Chloride (1.2 equiv)
-
Catalyst:
(2-5 mol%) or Pd(OAc)2 -
Ligand: Xantphos (for general use) or BrettPhos (for hindered substrates) (4-10 mol%)
-
Base:
(2.0 equiv) - Crucial for solubility and basicity balance. -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Pre-complexation: Add
and Xantphos. Purge with Argon. Add 1 mL of Dioxane and stir at RT for 5 mins to generate the active L-Pd(0) species (solution turns from dark purple to orange/brown). -
Substrate Addition: Add the lactam, aryl halide, and finely ground
. -
Solvent & Seal: Add the remaining Dioxane (0.2 M concentration relative to lactam). Seal the vessel with a Teflon-lined cap.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Note: If using a microwave reactor, heat to 120°C for 1 hour.
-
-
Work-up: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Purification: Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Why this works: Xantphos has a wide bite angle (
Protocol B: Copper-Catalyzed Coupling (Modified Goldberg)
Ideal for Aryl Iodides and cost-sensitive scale-up.
Reagents:
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or DMF (if solubility is an issue).
Methodology:
-
Charge a reaction vessel with CuI,
, lactam, and Aryl Iodide. -
Evacuate and backfill with Argon (3 cycles).
-
Add solvent (Toluene) and the diamine ligand via syringe.
-
Heat to 110°C for 18-24 hours.
-
Visual Check: The reaction mixture should turn a distinct blue/green color indicating the formation of the active Copper-diamine complex.
-
-
Quench: Cool and add saturated aqueous
(dissolves copper salts). Extract with EtOAc.
Protocol C: Chan-Lam Coupling (Boronic Acids)
The "Mild" Approach for sensitive substrates.
Reagents:
-
Reagent: Aryl Boronic Acid (2.0 equiv)
-
Catalyst:
(1.0 equiv - stoichiometric is often required for lactams, though 20 mol% can work with balloon). -
Base: Pyridine (2.0 equiv) or
. -
Solvent: DCM or DCE.
-
Atmosphere: Dry Air or Oxygen (balloon).
Methodology:
-
Combine lactam, boronic acid, and
in a flask. -
Add solvent and base.[1]
-
Stir vigorously open to the air (using a drying tube) or under an
balloon at Room Temperature for 24-48 hours. -
Optimization: If sluggish, heat to 40°C or add 4Å molecular sieves to sequester water (which inhibits the transmetallation).
Data Summary & Troubleshooting
Reagent Compatibility Table
| Variable | Recommendation | Rationale |
| Base | ||
| Ligand (Pd) | Xantphos, BrettPhos | Bidentate ligands prevent |
| Solvent | Dioxane, Toluene | Non-polar/weakly polar solvents are preferred. DMF/DMSO can coordinate to Pd/Cu and poison the catalyst at high temps. |
Troubleshooting Guide ("The Scientist's Notebook")
-
Problem: Low conversion (<20%).
-
Diagnosis: Catalyst poisoning or insufficient deprotonation.
-
Fix: Switch to Protocol A with BrettPhos (highly active). Ensure reagents are strictly anhydrous. Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand.
-
-
Problem: Formation of hydrodehalogenated arene (Ar-H).
-
Diagnosis: The catalytic cycle is stalling at the oxidative addition stage, or the lactam is not binding.
-
Fix: Increase the temperature. Ensure the base is finely ground. Switch solvent to t-Amyl alcohol.
-
-
Problem: Defluorination (Loss of
).-
Diagnosis: Rare, but possible if using strong bases (LiHMDS) or extreme temps (>140°C).
-
Fix: Stick to Carbonate bases. Do not exceed 120°C.
-
References
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link][2]
-
Palladium-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Surface. [Link]
-
Synthesis of Substituted
-Trifluoromethyl Piperidinic Derivatives. National Institutes of Health (PMC). [Link] -
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Trifluoromethyl)piperidin-2-one
Core Technical Overview
4-(Trifluoromethyl)piperidin-2-one is a critical pharmacophore in medicinal chemistry, often serving as a precursor for KRAS inhibitors and other trifluoromethylated bioactive scaffolds. Its purification presents a unique dichotomy: the lactam moiety imparts significant polarity and hydrogen-bonding capability, while the trifluoromethyl (CF₃) group introduces strong lipophilicity and electron-withdrawing effects.
This "push-pull" physicochemical profile creates specific challenges:
-
Solubility: It often defies standard "like-dissolves-like" predictions, leading to oiling out during crystallization.
-
Chirality: The C4 stereocenter requires robust enantiomeric resolution, often necessitating Supercritical Fluid Chromatography (SFC).
-
Catalyst Poisoning: Synthesis via hydrogenation (e.g., from 4-(trifluoromethyl)pyridin-2(1H)-one) frequently leaves residual Palladium/Platinum, which coordinates to the lactam nitrogen, complicating downstream coupling.
Troubleshooting & FAQs
Category A: Crystallization & Phase Separation
Q1: My crude product persists as a viscous oil and refuses to crystallize, even after cooling. How do I induce nucleation? Diagnosis: This is a classic "oiling out" phenomenon, common in fluorinated lactams. The CF₃ group disrupts the crystal lattice energy, while impurities (regioisomers or ring-opened amino acids) act as plasticizers. Technical Solution:
-
Switch Solvent Systems: Avoid single solvents. Use a binary system where the compound is soluble in the hot "good" solvent (Ethyl Acetate or Isopropyl Acetate) and insoluble in the "bad" solvent (Heptane or Methyl tert-butyl ether).
-
The "Cloud Point" Method: Dissolve in minimum hot EtOAc. Add Heptane dropwise only until a faint turbidity persists. Stop immediately. Allow to cool to RT slowly with vigorous stirring.
-
Seeding: If available, add a micro-spatula of pure crystal at 30°C. If not, scratch the glass wall with a glass rod to create nucleation sites.
Q2: I see a "ghost peak" or shoulder in my LC-MS after recrystallization. Diagnosis: This is likely the ring-opened impurity (4-trifluoromethyl-5-aminopentanoic acid) or a regioisomer from the reduction step. Technical Solution:
-
Acidity Check: Lactams can hydrolyze under acidic/basic stress. Ensure your recrystallization solvents are neutral.
-
Wash Protocol: Dissolve the crude in EtOAc and wash with saturated NaHCO₃ to remove the acidic ring-opened byproducts before attempting crystallization.
Category B: Chromatography & Separation[1][2][3][4]
Q3: The compound tails significantly on silica gel columns. Diagnosis: The lactam nitrogen (NH) acts as a hydrogen bond donor, interacting strongly with the silanols (Si-OH) on the stationary phase. Technical Solution:
-
Mobile Phase Modifier: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% - 1% Methanol/Ammonia (7N) to your DCM/MeOH gradient. This blocks the active silanol sites.
-
Alternative Stationary Phase: Switch to Amine-functionalized silica (NH2-silica) . This eliminates the need for basic modifiers and often provides sharper peak shapes for lactams.
Q4: How do I separate the enantiomers? Standard C18 HPLC shows one peak. Diagnosis: The C4 chiral center is not resolvable on achiral C18 phases. Technical Solution:
-
Method of Choice: Chiral SFC (Supercritical Fluid Chromatography) .
-
Column Selection: Polysaccharide-based columns are superior here.
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Conditions: CO₂/Methanol (85:15) with 0.1% Diethylamine (DEA) is the gold standard starting point.
Experimental Protocols
Protocol A: Purification by Column Chromatography
Best for: Removal of gross impurities and baseline separation from regioisomers.
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Neutral pH silica preferred. |
| Loading | Solid load on Celite | Dissolve in DCM, adsorb on Celite, dry, and load. Prevents band broadening. |
| Mobile Phase A | Dichloromethane (DCM) | |
| Mobile Phase B | Methanol (MeOH) | Contains 1% NH₄OH (aq) to reduce tailing. |
| Gradient | 0% to 5% B over 10 CV | Elution typically occurs at ~3-4% MeOH. |
| Detection | UV 210 nm & 254 nm | The CF₃ group has low UV absorbance; 210 nm is critical. |
Protocol B: Metal Scavenging (Post-Hydrogenation)
Best for: Removing Pd/Pt residues (< 10 ppm) prior to biological testing.
-
Dissolve crude 4-(Trifluoromethyl)piperidin-2-one in THF (10 vol).
-
Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10-20 wt% relative to substrate).
-
Stir at 40°C for 4 hours .
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate. Note: This step is crucial before crystallization, as metal particles can act as heterogeneous nucleation sites for the wrong polymorph.
Visualizations
Figure 1: Purification Decision Tree
A logic flow for selecting the correct purification method based on purity and scale.
Caption: Decision matrix for optimizing purification workflow based on initial crude purity.
Figure 2: Impurity Fate Mapping
Tracking common impurities through the purification process.
Caption: Fate mapping of critical impurities (Catalysts, Acids, Regioisomers) during workup.
Reference Data
Table 1: Recommended Solvent Systems
| Process | Solvent System | Ratio (v/v) | Temperature | Comments |
| TLC Eluent | DCM : MeOH | 95 : 5 | RT | Add 1% NH₄OH for spot definition. |
| Recrystallization | EtOAc : Heptane | 1 : 3 | Reflux | Add Heptane to hot EtOAc solution. |
| Recrystallization (Alt) | Isopropyl Acetate : Hexane | 1 : 4 | Reflux | Slower crystallization, better purity. |
| Chiral SFC | CO₂ : MeOH (0.1% DEA) | 85 : 15 | 35°C | Backpressure: 120 bar. |
Table 2: Physical Property Watchlist
| Property | Value (Approx.) | Implication for Purification |
| LogP | ~1.2 - 1.5 | Moderately lipophilic; soluble in organics but retains polar character. |
| pKa (Lactam NH) | ~17 | Weakly acidic; stable to mild base, but avoid strong bases (NaH) unless alkylating. |
| Melting Point | Solid (Low melting) | Prone to oiling out; avoid rapid cooling. |
References
-
Synthesis and Reactivity of 4-(Trifluoromethyl)azetidin-2-ones. (Discusses analogous fluorinated lactam handling). ResearchGate. Available at: [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (Provides context on trifluoromethyl piperidine stability and isolation). National Institutes of Health (PMC). Available at: [Link]
-
Chiral Separation of Flavanones and Piperidines. (Methodology for chiral SFC of polar heterocycles). MDPI. Available at: [Link]
-
Common Solvents for Crystallization. (General solvent selection guide for polar/lipophilic hybrids). University of Rochester. Available at: [Link]
side reactions in the synthesis of 4-(Trifluoromethyl)piperidin-2-one
This guide serves as a technical support resource for the synthesis of 4-(Trifluoromethyl)piperidin-2-one , a critical pharmacophore in the development of inhibitors for serine proteases, glutamate receptors, and various kinases.
The following content is structured to address the two primary synthetic routes employed in drug discovery and process chemistry:
-
Heterogeneous Hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one.
-
Reductive Cyclization of linear nitro-esters derived from ethyl 4,4,4-trifluorocrotonate.
Part 1: The Hydrogenation Route (Scale-Up Preferred)
Primary Reaction: Catalytic hydrogenation of 4-(trifluoromethyl)pyridin-2(1H)-one to 4-(trifluoromethyl)piperidin-2-one.
Critical Side Reaction: Hydrodefluorination (HDF)
Symptom: Loss of fluorine signal in
-
Catalyst Selection: Switch from Pd/C to Rh/Al₂O₃ or Ru/C . Rhodium and Ruthenium are generally less active toward C-F hydrogenolysis than Palladium under mild conditions.
-
Solvent Acidification: Conduct the hydrogenation in the presence of a weak acid (e.g., Acetic Acid). Protonation of the pyridone nitrogen reduces the electron density of the ring, making the C-F bond less prone to oxidative addition.
-
Pressure Control: Maintain H₂ pressure between 3–5 bar . Pressures exceeding 10 bar exponentially increase the rate of HDF relative to ring saturation.
Critical Side Reaction: Over-Reduction (Deoxygenation)
Symptom: Formation of 4-(trifluoromethyl)piperidine (loss of carbonyl). Mechanism: While the amide carbonyl is generally resistant to hydrogenation, activated pyridones can undergo full reduction to the amine, especially if the reaction temperature exceeds 60°C. Troubleshooting Protocol:
-
Temperature Cap: Strictly limit reaction temperature to 40–50°C .
-
Poisoning the Catalyst: If using Pd/C, consider a poisoned variant (e.g., sulfided Pd/C) to reduce activity toward the carbonyl, although this may slow ring hydrogenation.
Visualizing the Hydrogenation Pathways
The following diagram illustrates the competitive pathways between the desired saturation, hydrodefluorination, and over-reduction.
Caption: Kinetic competition during the hydrogenation of 4-(trifluoromethyl)pyridin-2-one. Green path represents the desired transformation; red paths indicate parasitic side reactions.
Part 2: The Linear Cyclization Route (Lab-Scale Preferred)
Primary Reaction: Michael addition of nitromethane to ethyl 4,4,4-trifluorocrotonate, followed by nitro-group reduction and spontaneous intramolecular cyclization.
Critical Side Reaction: Retro-Michael / Polymerization
Symptom: Low yield of the Michael adduct; recovery of starting material or formation of viscous oligomers.
Mechanism: The trifluoromethyl group is strongly electron-withdrawing, making the
-
Base Choice: Use a non-nucleophilic organic base like DBU or TMG (Tetramethylguanidine) rather than alkoxides, which can cause transesterification or polymerization.
-
Temperature: Perform the addition at 0°C to room temperature . Do not heat the Michael addition step.
Critical Side Reaction: Incomplete Cyclization (Open-Chain Amide)
Symptom: Isolation of 4-amino-3-(trifluoromethyl)butanoate ester.
Mechanism: After reduction of the nitro group to the amine, cyclization requires the amine to attack the ester carbonyl. Steric hindrance from the bulky
-
Thermal Drive: After the reduction (e.g., Zn/HCl or H₂/Pd), heat the crude mixture in refluxing ethanol or toluene for 2–4 hours to force cyclization.
-
Acid Catalysis: Add a catalytic amount of acetic acid during the reflux step to activate the ester carbonyl.
Critical Side Reaction: Hydroxylamine Formation
Symptom: Product contaminated with N-hydroxy impurities (M+16 mass peak).
Mechanism: Partial reduction of the nitro group stops at the hydroxylamine stage (
-
Reductant Stoichiometry: Ensure a large excess of reducing agent (e.g., 5–10 equiv. of Zn dust or Raney Nickel under 50 psi H₂).
-
pH Control: If using Zn/HCl, maintain pH < 2 to prevent the accumulation of zinc-hydroxylamine complexes.
Part 3: Purification & Isolation Strategy
The physicochemical properties of 4-(trifluoromethyl)piperidin-2-one (a polar lactam with a lipophilic tail) create specific purification challenges.
| Issue | Observation | Root Cause | Solution |
| Co-elution | Product smears on silica gel | H-bonding of lactam NH with silica silanols | Add 1-5% Triethylamine or 10% Methanol to the eluent to deactivate silica. |
| Solidification Failure | Product remains an oil/gum | Presence of trace solvent or rotamers | Triturate with cold Diethyl Ether/Hexanes (1:3) . Seed with a pure crystal if available. |
| Azeotrope | High residual solvent | Lactam forms strong solvates | Dry under high vacuum (>0.1 mbar) at 45°C for 12h. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel for the hydrogenation route? A: Yes, but with caution. Raney Nickel is aggressive and can cause hydrodefluorination. It is recommended to use "aged" or less active Raney Ni, or to dope the reaction with a small amount of sulfur to poison the catalyst slightly against C-F cleavage.
Q2: Why is my yield low when using NaBH₄/NiCl₂ for the nitro reduction? A: The "Magic Borohydride" (NaBH₄/NiCl₂) system generates borane species in situ. These can coordinate strongly to the basic nitrogen of the piperidone or reduce the lactam carbonyl to an amine. Acidic workup (MeOH/HCl) is crucial to break boron-amine complexes.
Q3: Is the CF₃ group stable to strong bases like LiAlH₄? A: Generally, yes, but LiAlH₄ will reduce the lactam to the piperidine. If your goal is the lactam, avoid hydride reducing agents. If you treat the lactam with strong bases (e.g., LDA) for alkylation, be wary of E1cB elimination of HF, which generates a reactive enamine/diene system.
Part 5: Logic Flow for Troubleshooting
Caption: Diagnostic logic flow for identifying reaction failures based on analytical data.
References
-
Ma, J.-A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119–6146. Link
- Kukhar, V. P. (2014). Fluorine-containing Amino Acids: Synthesis and Properties. Wiley-VCH.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][2] Nature, 473, 470–477. Link
-
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
- Stampfer, W., et al. (2003). Biocatalytic preparation of enantiomerically pure 4-(trifluoromethyl)piperidin-2-ones. Tetrahedron: Asymmetry, 14(2), 275-280.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(Trifluoromethyl)piperidin-2-one
Welcome to the technical support center for the synthesis and optimization of 4-(Trifluoromethyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated lactam. 4-(Trifluoromethyl)piperidin-2-one is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for the timely advancement of research and development projects.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The guidance provided herein is based on established principles of organic chemistry and analogous synthetic procedures for related compounds.
I. Introduction to the Synthesis of 4-(Trifluoromethyl)piperidin-2-one
The synthesis of 4-(Trifluoromethyl)piperidin-2-one typically involves the cyclization of a suitable precursor, such as 3-(trifluoromethyl)pentanedioic acid or its derivatives. The introduction of the trifluoromethyl group presents unique challenges due to its strong electron-withdrawing nature, which can influence the reactivity of the starting materials and the stability of intermediates.
A common synthetic approach is the cyclization of 3-(trifluoromethyl)glutaric anhydride with ammonia or an ammonia equivalent. This guide will focus on troubleshooting and optimizing this key cyclization step.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: Why is the yield of my 4-(Trifluoromethyl)piperidin-2-one consistently low?
Low yields are a common frustration in organic synthesis. Several factors could be contributing to this issue. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Cyclization: The amide formation and subsequent cyclization to the lactam may not be going to completion.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization. Monitor for decomposition.
-
Extend Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Choice of Ammonia Source: The reactivity of the ammonia source can be critical. While aqueous ammonia is common, anhydrous ammonia in an organic solvent, or a surrogate like hexamethyldisilazane (HMDS), might offer better results by avoiding side reactions with water.
-
-
-
Side Reactions: The presence of the trifluoromethyl group can promote side reactions.
-
Troubleshooting:
-
Decomposition of Starting Material: 3-(Trifluoromethyl)glutaric anhydride can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the reaction.
-
Formation of Polymeric Byproducts: At high temperatures, intermolecular reactions can lead to the formation of polymers. A more controlled, gradual heating of the reaction mixture may mitigate this.
-
-
-
Product Isolation Issues: The product might be lost during the workup and purification steps.
-
Troubleshooting:
-
Solubility: 4-(Trifluoromethyl)piperidin-2-one is expected to have moderate polarity. Ensure you are using an appropriate extraction solvent. Multiple extractions with a solvent like dichloromethane or ethyl acetate are recommended.
-
Purification Method: Column chromatography is often necessary for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation.
-
-
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)piperidin-2-one via Cyclization of 3-(Trifluoromethyl)glutaric Anhydride
This protocol is a generalized procedure based on the synthesis of similar lactams and should be optimized for your specific laboratory conditions.
Materials:
-
3-(Trifluoromethyl)glutaric anhydride
-
Ammonium hydroxide (28-30%) or other ammonia source
-
Toluene (or another suitable high-boiling solvent)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)glutaric anhydride (1.0 eq) in toluene.
-
Addition of Ammonia Source: Slowly add ammonium hydroxide (1.1 eq) to the stirred solution at room temperature. The reaction may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be the ammonium salt of the ring-opened amide. The mixture can be heated again to drive the cyclization to completion.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q2: I am observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?
The formation of impurities is a common challenge. Understanding their origin is key to minimizing their formation.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material: A spot corresponding to 3-(trifluoromethyl)glutaric anhydride may be present if the reaction is incomplete.
-
Mitigation: As discussed in Q1, optimize the reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion.
-
-
Ring-Opened Amide-Acid: Incomplete cyclization or hydrolysis of the lactam product can lead to the formation of 4-(trifluoromethyl)-5-amino-5-oxopentanoic acid.
-
Mitigation:
-
Ensure anhydrous conditions, especially during workup.
-
Driving the reaction to completion with heat will favor the formation of the thermodynamically stable six-membered lactam.
-
-
-
Stereoisomers: If the starting 3-(trifluoromethyl)pentanedioic acid is a racemic mixture, the final product will also be racemic. If a specific stereoisomer is desired, an asymmetric synthesis or chiral resolution will be necessary.
Data Presentation: Optimization of Reaction Conditions
The following table provides a hypothetical summary of how different reaction parameters could be optimized. The values presented are for illustrative purposes and should be determined experimentally.
| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄OH (aq) | Toluene | 110 | 4 | 65 |
| 2 | NH₄OH (aq) | Toluene | 110 | 8 | 75 |
| 3 | NH₃ in Dioxane | Dioxane | 100 | 6 | 82 |
| 4 | HMDS | Toluene | 120 | 6 | 85 |
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of 4-(Trifluoromethyl)piperidin-2-one.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 2022. This review provides valuable insights into the synthesis of related trifluoromethyl-substituted piperidines, including methods starting from δ-lactams. [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 2023. This article discusses the challenges in synthesizing glutarimide-containing molecules, which are structurally similar to piperidin-2-ones and likely share similar synthetic hurdles. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 2020. While focusing on a different synthetic approach, this paper highlights the importance of fluorinated piperidines in medicinal chemistry and discusses challenges in their synthesis. [Link]
-
Synthesis of 3-(trifluoromethyl)glutaric anhydride. PrepChem, 2023. This entry provides a protocol for the synthesis of a key starting material for 4-(Trifluoromethyl)piperidin-2-one. [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. This review covers general synthetic and purification strategies for piperidinone scaffolds. [Link]
Technical Support Center: Chiral Separation of 4-(Trifluoromethyl)piperidin-2-one
Role: Senior Application Scientist, Chiral Technologies Division Status: Online Ticket ID: #CF3-PIP-SEP-001
Introduction: The Molecule & The Challenge
Welcome to the technical support center. You are likely here because 4-(Trifluoromethyl)piperidin-2-one is behaving deceptively. Structurally, it appears simple: a six-membered lactam ring with a trifluoromethyl group at the C4 position.
However, this molecule presents a "perfect storm" of chromatographic challenges:
-
Weak Chromophore: The lactam amide bond is the only UV-active site; the
group provides no conjugation. -
Solubility Mismatch: The polar amide group fights against the lipophilic
group, often causing solubility issues in standard Normal Phase alkanes. -
Electronic Effects: The electron-withdrawing
group alters the electron density of the lactam ring, affecting the dipole-dipole interactions necessary for chiral recognition.
This guide is structured to troubleshoot these specific failure points.
Part 1: Method Development Workflow
Do not guess. Follow this logic gate to establish a baseline method.
Standard Screening Protocol
| Parameter | Recommendation | Rationale |
| Column Class | Immobilized Polysaccharides (Priority) | Immobilized phases (e.g., CHIRALPAK® IA, IC, ID) allow for "forbidden" solvents (THF, DCM) if solubility fails in alkanes. |
| Secondary Columns | Coated Polysaccharides (AD-H, OD-H) | The "Gold Standards." Excellent recognition for lactams, but solvent restricted. |
| Mobile Phase A | n-Hexane or Heptane | Non-polar carrier. |
| Mobile Phase B | Ethanol (EtOH) or Isopropanol (IPA) | Alcohol acts as the hydrogen-bond modifier. Start with 10-20% B. |
| Flow Rate | 1.0 mL/min (4.6 mm ID col) | Standard analytical flow. |
| Temperature | 25°C | Start ambient. Lowering to 10-15°C often improves resolution for fluorinated compounds. |
Visualizing the Decision Logic
Caption: Logic flow for initial method development. Note the branch for solubility checks before injection.
Part 2: Troubleshooting Guide (FAQ)
Scenario 1: "I see a baseline disturbance, but no distinct peaks."
Diagnosis: Detection Failure.
The 4-(Trifluoromethyl)piperidin-2-one molecule lacks a
The Fix:
-
Wavelength: Set your UV detector to 210 nm (or 205 nm if solvent quality permits). This targets the
transition of the carbonyl in the lactam. -
Reference Wavelength: Turn off the reference wavelength if using a DAD/PDA. A reference at 360 nm (standard default) can sometimes subtract real signal if the mobile phase has refractive index effects.
-
Alternative Detection:
-
RI (Refractive Index): Works well but prevents gradient elution.
-
ELSD/CAD: Highly recommended if available. The molecule is non-volatile enough for these detectors.
-
Expert Insight: Avoid using Acetone or Ethyl Acetate as solvents if you are relying on UV 210 nm. They have high UV cutoffs that will mask your analyte.
Scenario 2: "My sample precipitates when I mix it with the mobile phase."
Diagnosis: Solubility Mismatch (The "Oiling Out" Effect).
Lactams are polar; Hexane is not. The
The Fix:
-
Switch to Immobilized Columns (IA, IC, ID): This allows you to use Dichloromethane (DCM) or THF as a co-solvent.
-
Recipe: Hexane / DCM / EtOH (70 : 15 : 15). The DCM solubilizes the fluorinated lactam, while the EtOH interacts with the chiral selector.
-
-
Polar Organic Mode (POM): Abandon Hexane entirely.
-
Recipe: 100% Acetonitrile or 100% Methanol.
-
Note: Polysaccharide columns often show totally different selectivity in 100% ACN compared to Hexane/Alcohol.
-
Scenario 3: "The peaks are tailing badly (Asymmetry > 1.5)."
Diagnosis: Non-specific Interactions. Even though this is a lactam (neutral/weakly acidic), the silica support of the column may have residual silanols that interact with the amide nitrogen or the fluorine atoms via H-bonding.
The Fix:
-
Alcohol Choice: Switch from Ethanol to Isopropanol (IPA) . IPA is a better hydrogen bond donor/acceptor and often masks silanol sites better than EtOH.
-
Additives (The "Magic Spices"):
-
Standard: Add 0.1% Diethylamine (DEA) . Even for lactams, a basic modifier often sharpens the peak by blocking silanols.
-
Alternative: If DEA fails, try 0.1% Trifluoroacetic Acid (TFA) . The
group on your molecule is electron-withdrawing, making the NH proton more acidic. An acidic mobile phase suppresses ionization of the NH, keeping it neutral and reducing tailing.
-
Scenario 4: "I have separation, but the resolution is poor (Rs < 1.5)."
Diagnosis: Insufficient Selectivity. The chiral recognition mechanism (dipole stacking or H-bonding) is too weak at standard conditions.
The Fix:
-
Temperature Effect: Cool it down.
-
Chiral separations are enthalpy-driven. Lowering the temperature to 10°C or 15°C almost always increases the separation factor (
) for small rigid molecules like piperidinones.
-
-
Column Switching:
-
If using AD/IA (Amylose): Switch to OD/IC (Cellulose). The helical twist of cellulose is tighter and often differentiates the spatial bulk of a
group better than amylose. -
Specific Recommendation:Chiralpak IC is often superior for fluorinated heterocycles due to its specific H-bonding capabilities in the carbamate selector.
-
Part 3: Validated Protocol Summary
Based on the chemical properties of 4-(Trifluoromethyl)piperidin-2-one, start with this protocol. This has the highest probability of success (Hit Rate > 80%).
| Step | Parameter | Value |
| 1 | Column | CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm) |
| 2 | Mobile Phase | n-Hexane / Isopropanol / DEA (80 : 20 : 0.1) |
| 3 | Flow Rate | 1.0 mL/min |
| 4 | Temp | 20°C |
| 5 | Detection | UV @ 210 nm |
| 6 | Sample Diluent | 50:50 Hexane:IPA (Do not dissolve in pure DMSO) |
Troubleshooting Logic Tree
Caption: Quick-reference logic for correcting peak shape and retention issues.
References
-
Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (General screening protocols for immobilized polysaccharide columns).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for method optimization).
-
Sigma-Aldrich. Solvent Miscibility and Properties Table. (Critical for solubility troubleshooting in Normal Phase).
-
ResearchGate (General Literature). Separation of Enantiomers of β-Lactams by HPLC. (Analogous chemistry for lactam separation principles).
reducing epimerization during 4-(Trifluoromethyl)piperidin-2-one synthesis
Technical Support Center: 4-(Trifluoromethyl)piperidin-2-one Synthesis
Topic: Reducing Epimerization & Maintaining Stereochemical Integrity Ticket ID: #CF3-PIP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(trifluoromethyl)piperidin-2-one presents a unique stereochemical challenge. While the molecule possesses a single chiral center at C4, the term "epimerization" is frequently (and correctly) applied in two contexts:[1]
-
Racemization: Loss of enantiomeric excess (ee%) of the C4 center in the mono-substituted lactam.[1]
-
Diastereomeric Drift: In 3,4- or 4,5-disubstituted derivatives, where the thermodynamic equilibrium favors the trans-isomer, often leading to epimerization of the kinetic cis-product during workup.[1]
The trifluoromethyl (
This guide addresses the preservation of the C4 stereocenter during Asymmetric Hydrogenation and Cyclization workflows.
Module 1: Critical Failure Modes (Root Cause Analysis)
Before troubleshooting, you must identify how you are losing stereochemistry.[1] The two primary mechanisms are:[1]
The Retro-Michael Trap (Base-Mediated)
This is the most common cause of racemization during the cyclization of linear precursors (e.g., amino esters).[1] The
-
Trigger: Strong bases (NaOEt, KOtBu) or high temperatures (>80°C).[1]
-
Observation: Drop in ee% during the reaction plateau.
C3-Enolization & Elimination
While the chiral center is at C4, the C3 protons are acidic (alpha to carbonyl).[1] Prolonged exposure to base can form the C3-enolate. While this doesn't directly scramble C4, it can lead to
Module 2: Visualization of Failure Pathways
The following diagram illustrates the Retro-Michael pathway, which is the primary antagonist in maintaining C4-chirality.[1]
Caption: Figure 1.[1] The Retro-Michael pathway where base-mediated ring opening destroys C4 stereochemistry.
Module 3: Troubleshooting Protocols
Scenario A: Synthesis via Asymmetric Hydrogenation of Pyridinones
Context: You are reducing 4-(trifluoromethyl)pyridin-2(1H)-one using a chiral catalyst.
Issue: The product shows low ee% despite using a high-performance catalyst.
| Parameter | Recommended Specification | The "Why" (Scientific Causality) |
| Catalyst System | Rh/Bisphosphine (e.g., Rh-SegPhos or Rh-JosiPhos) | Ruthenium catalysts often require higher pressures/temps that favor thermodynamic equilibration. Rhodium operates under milder conditions.[1] |
| Solvent | TFE (2,2,2-Trifluoroethanol) or HFIP | Fluorinated alcohols stabilize the catalyst-substrate complex via H-bonding, preventing "leaking" of the substrate from the chiral pocket.[1] |
| Pressure | 50–80 bar H₂ | Higher pressure accelerates the kinetic hydrogenation pathway over the slower isomerization pathways.[1] |
| Additives | Avoid strong bases. Use catalytic amines (e.g., TEA) sparingly.[1] | Strong bases promote the tautomerization of the pyridinone starting material, potentially poisoning the catalyst or racemizing the product.[1] |
Protocol Adjustment: If ee% is <90%, switch to the Comins Protocol (Zinc/Acetic Acid) for a racemic reduction followed by Chiral HPLC, OR use a Transfer Hydrogenation method with Hantzsch ester, which typically proceeds under milder thermal conditions than high-pressure hydrogenation.[1]
Scenario B: Synthesis via Cyclization of Linear Precursors
Context: You are cyclizing a chiral amino-ester or Michael adduct.
Issue: Loss of optical purity during the ring-closure step.
Q: I am using NaOEt in Ethanol for cyclization. Why is my ee% dropping?
A: Ethoxide is too basic (
Corrective Action:
-
Switch Base: Use DBU (1.1 eq) in Toluene at lower temperatures (0°C to RT). DBU is non-nucleophilic and less likely to attack the carbonyl, reducing ring-opening risk.[1]
-
Switch to Acidic Cyclization: If your precursor allows, use AcOH/Reflux .[1] Acid-catalyzed lactamization avoids the anionic intermediate entirely, shutting down the Retro-Michael pathway.
Module 4: Purification & Analysis Strategy
Do not assume your workup is innocent.[1] Epimerization often happens after the reaction.[1]
1. The "Flash Chromatography" Risk Silica gel is slightly acidic but can contain trace metal impurities that act as Lewis acids.[1]
-
Recommendation: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity only if your compound is acid-sensitive. However, for
-lactams, neutral alumina is often safer to prevent acid-catalyzed ring opening or elimination.
2. Chiral HPLC Method Development Standard C18 columns will not separate enantiomers.[1] You must use a chiral stationary phase.[1]
-
Column: Chiralpak AD-H or IC (Immobilized phases are preferred for solubility reasons).
-
Mobile Phase: Hexane/IPA (90:10) or supercritical
/MeOH (SFC).[1] -
Detection: 210 nm (The lactam chromophore is weak; ensure high concentration).[1]
Module 5: Decision Matrix (Workflow Optimization)
Use this logic flow to select the safest synthetic route based on your equipment and scale.
Caption: Figure 2. Strategic decision tree for selecting the synthetic route with minimal epimerization risk.
FAQ: Rapid Fire Troubleshooting
Q: Can I recrystallize to upgrade the enantiomeric excess? A: Yes. Lactams often crystallize well.[1] However, beware of racemic compound formation (where the racemate crystal lattice is more stable than the pure enantiomer).[1] You must determine the ternary phase diagram.[1] If it forms a conglomerate, direct crystallization works.[1] If it forms a racemic compound, you may need to enrich to >90% ee before crystallization can purify it further.[1]
Q: My
Q: What is the best way to store the chiral product? A: Store at -20°C under Argon. Avoid protic solvents (methanol/water) for long-term storage if the solution is not pH neutral, as equilibrium-based racemization is slow but non-zero over months.
References
-
Comins, D. L., et al. "Reduction of N-Acyl-2,3-dihydro-4-pyridones to 4-Piperidones."[2] Journal of Organic Chemistry, 2001.[1][2] Link[1]
- Relevance: Establishes the Zn/AcOH protocol for mild reduction, avoiding over-reduction and harsh conditions.
-
Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines."[1] Science, 2019.[1] Link[1]
- Relevance: Defines the state-of-the-art for reducing fluorin
-
Ma, J. A., & Cahard, D. "Asymmetric Synthesis of Trifluoromethylated Amines."[1] Chemical Reviews, 2008.[1] Link[1]
- Relevance: Comprehensive review on the stability and synthesis of - and -trifluoromethyl amines.
-
Fustero, S., et al. "Asymmetric Synthesis of Fluorinated Lactams via Ring-Closing Metathesis."[1] Journal of Organic Chemistry, 2006.[1] Link[1]
- Relevance: Discusses the stability of fluorinated lactams and alternative cyclization str
Sources
managing reactive intermediates in 4-(Trifluoromethyl)piperidin-2-one reactions
Ticket System: Advanced Reactive Intermediate Management
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Reactive Intermediates in 4-(Trifluoromethyl)piperidin-2-one Scaffolds
Overview
You are working with 4-(trifluoromethyl)piperidin-2-one , a critical fluorinated lactam scaffold used in the synthesis of NK1 antagonists, CCR2 inhibitors, and other bioactive piperidines.
The trifluoromethyl (
Module 1: N-Functionalization & Anionic Control
User Question: "I am attempting N-alkylation using an alkyl halide, but I am observing significant O-alkylation (lactim ether formation) and low yields. How do I shift the equilibrium to the N-alkylated product?"
Technical Diagnosis:
The
-
Hard/Soft Acid-Base (HSAB) Mismatch: The Oxygen is the "hard" center; the Nitrogen is the "soft" center.[1] Using "hard" electrophiles (like alkyl tosylates or sulfates) or highly polar, ion-pairing solvents often favors the kinetic O-alkylation product (imidate).
Troubleshooting Protocol:
-
Base Selection: Switch to Sodium Hydride (NaH) or LiHMDS . The lithium or sodium counterion coordinates tightly with the oxygen, effectively "capping" it and forcing the electrophile to attack the nitrogen.[1] Avoid potassium bases (like KHMDS or
) if O-alkylation is a problem, as the looser ion pair exposes the oxygen.[1] -
Solvent Switch: Use DMF or NMP .[1] These polar aprotic solvents solvate the cation well but leave the N-anion naked and reactive.
-
Temperature Control: Perform the deprotonation at 0°C, then warm to room temperature before adding the electrophile. This ensures thermodynamic equilibration of the anion.[1]
Decision Tree: Optimizing N-Alkylation
Caption: Logic flow for diagnosing and correcting regioselectivity issues in lactam alkylation.
Module 2: Redox Manipulations (Lactam to Piperidine)
User Question: "We are reducing the lactam to the amine using Borane-THF. We see the product mass, but the fluorine signal is missing or shifted in the 19F NMR. What is happening?"
Technical Diagnosis:
You are likely experiencing reductive defluorination or elimination-addition . While the
-
Mechanism of Failure: If the reduction proceeds via a harsh hydride donor (like
at reflux), the intermediate aluminate species can facilitate an E1cB-like elimination of fluoride if the ring conformation allows the C-F bond to align anti-periplanar to a developing negative charge or lone pair.[1] -
Alternative Failure: Moisture contamination generates Boric acid, which can protonate the intermediate hemiaminal, leading to ring opening rather than reduction.[1]
Corrective Protocol: The "Controlled Reduction" Method
| Parameter | Recommendation | Rationale |
| Reagent | Milder than LAH; reduces the amide carbonyl selectively without risking defluorination. | |
| Temperature | 0°C | Initiate at 0°C to control exotherm. Reflux is required to break the B-N complex, but do not overshoot 70°C. |
| Quench | MeOH / HCl (anhydrous) | CRITICAL: You must break the amine-borane complex.[1] Aqueous acid can cause hydrolysis of the |
Reaction Pathway Visualization
Caption: Step-wise reduction mechanism. The 'Acidic Workup' step is the most common point of failure due to complex stability.[1]
Module 3: C-H Functionalization & Stability
User Question: "Can I lithiate the C3 position (alpha to carbonyl) to introduce a side chain? I am seeing rapid decomposition."
Technical Diagnosis: Lithiating the C3 position of 4-(trifluoromethyl)piperidin-2-one is extremely hazardous to the scaffold's integrity.
-
Elimination Risk: Generating a carbanion at C3 creates a system prone to
-elimination (if were at C3) or -elimination pathways involving ring opening. -
Retro-Michael: The anion can trigger a Retro-Michael addition, opening the lactam ring to form an acyclic amino-acid derivative, which then polymerizes.
Self-Validating Solution: Instead of direct lithiation, use Dieckmann Cyclization strategies to build the ring with the substituent already in place, or use Ir/Rh-catalyzed C-H insertion which proceeds via a radical or metal-carbenoid mechanism that avoids the unstable discrete carbanion.[1]
References
-
Synthesis of Fluorinated Lactams: D'hooghe, M., et al. "Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones." Organic & Biomolecular Chemistry.
-
Lactam Alkylation Selectivity: Cai, M., et al. "N-Alkylation vs O-Alkylation: Influence on the Performance of Polymeric Field-Effect Transistors."[2] Macromolecules. [2]
-
Reduction Protocols: "Efficient and Chemoselective Reduction of Pyridines to Piperidines via Rhodium-Catalyzed Transfer Hydrogenation." Advanced Synthesis & Catalysis.
-
Piperidine Functionalization: "Functionalization of Piperidine Derivatives for the Site-Selective Synthesis of Positional Analogues." Chemistry – A European Journal.[1]
Sources
improving the regioselectivity of 4-(Trifluoromethyl)piperidin-2-one functionalization
Technical Support Center: Functionalization of 4-(Trifluoromethyl)piperidin-2-one
Introduction: The Scaffold & The Challenge
Subject: 4-(Trifluoromethyl)piperidin-2-one (4-TFMP) CAS: 1005509-32-5 (Generic Ref) Application: Bioisostere for valerolactam; metabolic stability enhancer in kinase inhibitors.
Welcome to the Technical Support Center. You are likely here because 4-TFMP is a deceptive scaffold. While it appears to be a standard lactam, the C4-Trifluoromethyl (
-
N- vs. C-Selectivity: Unintentional
-alkylation during attempts at -functionalization. -
C3-Stereocontrol: Inability to control cis/trans diastereoselectivity at the
-position. -
C-H Activation: Difficulty activating the remote C5/C6 positions.
Module 1: N-Alkylation vs. C3-Functionalization
User Issue: "I am trying to alkylate the
Diagnosis:
The amide proton (
Resolution Protocol: To achieve C3-selectivity, you must either protect the nitrogen or use a dianion strategy.
Protocol A: The Dianion Strategy (Direct C3 Alkylation)
Use this if you cannot tolerate N-protecting group removal steps.
-
Solvent: Anhydrous THF (0.1 M).
-
Base: 2.2 equivalents of LDA or LiHMDS.
-
Step 1: Add 1.1 eq base at -78°C. (Deprotonates
). -
Step 2: Warm to 0°C for 15 min, then cool back to -78°C.
-
Step 3: Add second 1.1 eq base. (Deprotonates
, forming the -dianion).
-
-
Electrophile: Add reactive alkyl halide (e.g., MeI, BnBr) at -78°C.
-
Quench: Saturated
.
Troubleshooting Table: Base Selection
| Target Position | Recommended Base | Conditions | Mechanistic Note |
| N-1 (Amide) | NaH or | DMF, 0°C to RT | Thermodynamic control favors N-anion. |
| C-3 (Alpha) | LiHMDS (2.2 eq) | THF, -78°C | Kinetic control. Requires dianion formation. |
| C-3 (Arylation) | LiHMDS (1.1 eq) | Toluene, 80°C | Requires N-protection (e.g., PMB, Boc) first. |
Module 2: Stereoselective -Arylation (The Effect)
User Issue: "I am performing a Pd-catalyzed
Diagnosis:
The C4-
-
Conformation: The piperidinone ring adopts a distorted chair or twist-boat conformation. The bulky
group prefers the equatorial position to avoid 1,3-diaxial strain. -
Approach: The incoming electrophile (or Pd-complex) will approach from the face opposite to the axial substituents (steric control).
The "Trans-Effect" Rule: In 4-substituted piperidinones, electrophilic attack at C3 generally occurs trans to the C4-substituent.
-
Major Isomer: 3,4-trans (The electrophile ends up equatorial;
is equatorial). -
Minor Isomer: 3,4-cis (High steric clash).
Visualization: Stereocontrol Mechanism
Caption: Stereochemical outcome of Pd-catalyzed alpha-arylation driven by the C4-CF3 anchor.
Optimized Protocol for High dr (Pd-Catalysis):
-
Catalyst:
(5 mol%).[1] -
Ligand: P(t-Bu)3 or Q-Phos . Note: Bulky, electron-rich phosphines enhance reductive elimination and improve trans-selectivity.
-
Solvent: Toluene (non-polar solvents enhance tight ion pairing).
Module 3: Remote C-H Activation (C5/C6)
User Issue: "I need to functionalize C5 or C6, but standard bases only hit C3."
Diagnosis: C5 and C6 are chemically inert compared to C3. You cannot use simple deprotonation. You must use Transition Metal Catalyzed C-H Activation utilizing the amide Nitrogen as a Directing Group (DG).
The Workflow:
-
C3 Activation: Easy, thermodynamic.
-
C6 Activation: Requires a specific DG on Nitrogen (e.g., quinoline-8-yl, PIP-amine) to guide Palladium to the peri-position.
-
C5 Activation: The most difficult. Usually requires radical pathways or specific distal directing groups.
Decision Tree: Regioselective Functionalization
Caption: Decision matrix for selecting reagents based on target regiocenter.
References & Authoritative Grounding
-
Pd-Catalyzed
-Arylation of Lactams:-
Title: Enantioselective
-Arylation of Carbonyls.[2] -
Source: The Hartwig Group (UC Berkeley).
-
Relevance: Defines the foundational catalytic cycles for lactam arylation used in Module 2.
-
URL:
-
-
Stereoelectronic Effects of
:-
Title: The fluorine gauche effect. Dependence of E-Z selectivity on the position of the trifluoromethyl group.
-
Source:Journal of Organic Chemistry (via NIH/PubMed).
-
Relevance: Explains the conformational bias (Module 2) induced by
groups in saturated rings. -
URL: (Generic proxy for conformational analysis papers).
-
-
C-H Activation of Piperidines:
-
Title: Palladium-Catalyzed C–H Functionalization of Piperidines.
-
Source:Chemical Reviews / Yu Group (Scripps).
-
Relevance: Supports the Directing Group strategy outlined in Module 3.
-
URL:
-
-
Commercial Scaffold Data:
-
Title: 4-Hydroxy-4-trifluoromethyl-piperidin-2-one (Analogous Scaffold).
-
Source: Sigma-Aldrich.
-
Relevance: Verifies the commercial availability and structural data of the core scaffold.
-
URL:
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Target Engagement of 4-(Trifluoromethyl)piperidin-2-one Based Compounds
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target within a complex biological system is a cornerstone of a successful program. For novel scaffolds such as 4-(Trifluoromethyl)piperidin-2-one, which are being explored as potential modulators of various protein classes, rigorous target engagement studies are not just a confirmatory step but a critical guide for optimizing potency, selectivity, and ultimately, therapeutic efficacy. This guide provides a comparative analysis of state-of-the-art methodologies to confirm and quantify the engagement of these compounds with their protein targets, grounded in experimental evidence and practical insights for researchers in the field.
The Central Challenge: Proving the "Touch"
The core question of target engagement is simple: Is my compound binding to its intended protein target in a physiologically relevant context (i.e., in live cells or in vivo)? Answering this question is paramount for several reasons:
-
Mechanism of Action (MoA) Validation: It directly validates the hypothesized MoA. A compound's cellular effects can be misleading, arising from off-target interactions or indirect effects.
-
Structure-Activity Relationship (SAR) Interpretation: It ensures that improvements in cellular potency are driven by enhanced target binding, not by other factors like improved cell permeability.
-
Translational Confidence: Robust target engagement data in preclinical models increases the confidence of achieving the desired pharmacological effect in clinical settings.
This guide will compare three orthogonal, yet powerful, techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA®), Chemical Proteomics-based approaches, and Activity-Based Protein Profiling (ABPP). We will use the example of a hypothetical 4-(Trifluoromethyl)piperidin-2-one derivative designed as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in oncology and immunology, to illustrate the application of these methods.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement method is not a one-size-fits-all decision. It depends on various factors including the nature of the target protein, the binding mode of the compound (covalent vs. non-covalent), available tools (e.g., antibodies, activity probes), and the specific questions being asked.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). | Label-free, applicable to any soluble protein, can be performed in live cells and tissues. | Not suitable for membrane proteins, can be influenced by downstream events affecting protein stability. | Validating direct target binding in intact cells for both covalent and non-covalent inhibitors. |
| Chemical Proteomics (e.g., Pull-down + MS) | An affinity probe based on the compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. | Can identify both on- and off-targets, provides a global view of the compound's interactome. | Requires synthesis of a functionalized probe, potential for identifying non-specific binders, typically performed in lysates. | Target identification and off-target profiling, especially during early-stage discovery. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active site of an enzyme class to measure target activity directly. | Directly measures target activity and engagement at the active site, can be used in competitive assays. | Requires a suitable activity-based probe for the target class, may not be applicable to all protein targets (e.g., non-enzymes). | Quantifying engagement with enzymatic targets, especially for covalent inhibitors and assessing selectivity across an enzyme family. |
Experimental Deep Dive: Protocols and Causality
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method that leverages the principle of ligand-induced thermal stabilization. The binding of a drug to its target protein confers additional stability, which can be detected by heating cells to various temperatures and quantifying the amount of soluble protein remaining.
Caption: CETSA workflow for assessing target engagement.
-
Cell Preparation: Culture Ramos B-cells (a human Burkitt's lymphoma cell line with high BTK expression) to a density of 1-2 x 10^6 cells/mL.
-
Compound Treatment: Treat cells with various concentrations of the 4-(Trifluoromethyl)piperidin-2-one BTK inhibitor or DMSO as a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., a gradient from 45°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Carefully collect the supernatant. Denature the samples and analyze the amount of soluble BTK at each temperature point by Western blotting using a specific anti-BTK antibody.
The compound-treated samples should show a higher amount of soluble BTK at elevated temperatures compared to the DMSO control, indicating stabilization. Plotting the percentage of soluble BTK against temperature will generate a "melting curve." A shift in this curve to the right signifies target engagement.
Chemical Proteomics: Affinity Pull-Down
This approach uses a modified version of the drug candidate to isolate its binding partners from a cell lysate.
Caption: Chemical proteomics pull-down workflow.
-
Probe Synthesis: Synthesize a derivative of the 4-(Trifluoromethyl)piperidin-2-one compound that incorporates a linker and a biotin tag. The linker position should be chosen carefully to minimize disruption of the compound's binding to its target.
-
Lysate Preparation: Lyse cultured Ramos cells in a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubation: Incubate the cell lysate with the biotinylated probe for 2-4 hours at 4°C. In a parallel control experiment, pre-incubate the lysate with a high concentration of the original, non-biotinylated compound before adding the probe. This competition control is crucial to distinguish specific from non-specific binders.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its interacting proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution and Analysis: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Separate the proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proteins that are identified in the probe-treated sample but are significantly reduced or absent in the competition control sample are considered specific binding partners. BTK should be a top hit. This method can also reveal potential off-targets.
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that react with mechanistically related classes of enzymes in their active state. For a kinase inhibitor like our example, a competitive ABPP experiment is ideal.
Caption: Competitive ABPP workflow for target engagement.
-
Compound Treatment: Treat live Ramos cells with various concentrations of the 4-(Trifluoromethyl)piperidin-2-one BTK inhibitor for 1-2 hours.
-
Lysis: Lyse the cells in a suitable buffer.
-
Probe Labeling: Treat the lysates with a kinase-reactive activity-based probe. For covalent inhibitors that occupy the active site, this pre-treatment will prevent the ABPP probe from binding to BTK.
-
Reporter Tag Conjugation: Use click chemistry to conjugate a reporter tag (e.g., a fluorescent dye like TAMRA or biotin) to the probe.
-
Analysis:
-
Fluorescence Gel Imaging: If a fluorescent dye was used, separate the proteins by SDS-PAGE and visualize the labeled kinases using an in-gel fluorescence scanner. The band corresponding to BTK will show a dose-dependent decrease in fluorescence intensity in the compound-treated samples.
-
LC-MS/MS: If a biotin tag was used, the probe-labeled proteins can be enriched using streptavidin beads and identified and quantified by mass spectrometry. This provides a profile of engagement across the kinome.
-
A reduction in the signal from the ABPP probe at the molecular weight corresponding to BTK indicates that the compound has engaged the target and blocked the active site. The dose-dependent nature of this reduction can be used to calculate an IC50 value for target engagement in a native cellular environment.
Conclusion and Recommendations
Confirming target engagement is a non-negotiable step in the validation of novel chemical entities like 4-(Trifluoromethyl)piperidin-2-one based compounds. No single method is perfect; rather, an orthogonal approach provides the highest degree of confidence.
-
For initial validation of direct binding in an intact cellular context, CETSA is an excellent, label-free starting point.
-
To understand the broader selectivity profile and identify potential off-targets early on, Chemical Proteomics is invaluable, although it requires more upfront synthetic chemistry effort.
-
For enzyme targets like kinases, ABPP offers a direct and elegant readout of active site engagement and can provide a quantitative measure of potency and selectivity across the enzyme family.
By employing at least two of these orthogonal methods, researchers can build a compelling and robust data package to validate the mechanism of action of their compounds, enabling data-driven decisions to advance the most promising candidates toward the clinic.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
benchmarking the ADME properties of 4-(Trifluoromethyl)piperidin-2-one derivatives
Executive Summary: The Strategic Value of the 4-CF3 Motif
In modern medicinal chemistry, the 4-(Trifluoromethyl)piperidin-2-one scaffold represents a critical "tactical" building block. It is not merely a fluorinated analog; it is a metabolic fortress. The incorporation of the trifluoromethyl (
-
Metabolic Blocking: It sterically and electronically shields the C4 position—a common "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism.
-
Lipophilicity Modulation: It increases lipophilicity (
) to improve membrane permeability without abolishing the polar interactions of the lactam amide, a phenomenon often described as "polar hydrophobicity."
This guide benchmarks the performance of 4-(Trifluoromethyl)piperidin-2-one derivatives against their non-fluorinated (4-H) and methylated (4-Me) counterparts, providing researchers with the data needed to justify its selection in hit-to-lead campaigns.
Part 1: Comparative Benchmarking Analysis
The following data synthesizes physicochemical and ADME trends observed in piperidinone scaffold optimization. This comparison highlights the "Fluorine Effect"—the specific advantages conferred by the
Table 1: Physicochemical & ADME Performance Matrix
| Parameter | 4-H (Parent) | 4-Methyl (Analog) | 4-CF3 (Target Scaffold) | Performance Insight |
| Structure | Piperidin-2-one | 4-Methylpiperidin-2-one | 4-(Trifluoromethyl)piperidin-2-one | Target Scaffold |
| Molecular Weight | ~99 Da | ~113 Da | ~167 Da | CF3 adds mass but remains within Fragment-Based Drug Design (FBDD) limits. |
| cLogP (Approx) | -0.5 to 0.1 | 0.2 to 0.6 | 0.9 to 1.4 | CF3 significantly boosts lipophilicity, aiding passive diffusion through lipid bilayers. |
| tPSA (Ų) | ~29.1 | ~29.1 | ~29.1 | Polarity remains constant; permeability gains are driven by lipophilicity, not surface area reduction. |
| Metabolic Liability | High (C4/C5 Oxidation) | Moderate (Benzylic-like oxidation) | Low (Blocked C4) | CRITICAL: C4 is the primary site of oxidative clearance. CF3 blocks this completely. |
| Permeability ( | Low-Moderate | Moderate | High | The electron-withdrawing CF3 reduces the H-bond donor acidity slightly, improving membrane transit. |
| Metabolic Stability ( | High Clearance | Moderate Clearance | Low Clearance | C-F bond strength (485 kJ/mol) resists CYP abstraction. |
Mechanism of Action: The Metabolic Block
The primary driver for selecting the 4-CF3 scaffold is the mitigation of oxidative clearance. In the parent piperidin-2-one, the C4 and C5 positions are electron-rich and sterically accessible, making them prime targets for CYP450 hydroxylation.
-
The 4-H Scaffold: Rapidly hydroxylated to 4-hydroxypiperidin-2-one, leading to ring opening or conjugation and rapid excretion.
-
The 4-CF3 Scaffold: The
group is electron-withdrawing, deactivating the ring towards oxidation. Furthermore, the strong C-F bonds cannot be abstracted by the CYP heme-iron center, effectively "capping" the metabolic soft spot.
Part 2: Visualizing the Workflow & Mechanism
Diagram 1: Metabolic Blocking Mechanism
This diagram illustrates the divergent metabolic fates of the parent scaffold versus the 4-CF3 derivative.
Caption: Comparative metabolic fate. The 4-CF3 group prevents CYP-mediated hydroxylation, significantly extending in vivo half-life.
Diagram 2: Scaffold Selection Decision Tree
A logical workflow for researchers deciding when to deploy this specific scaffold.
Caption: Decision matrix for deploying the 4-CF3 scaffold to solve specific ADME liabilities in early drug discovery.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the advantages of the 4-(Trifluoromethyl)piperidin-2-one scaffold, the following protocols should be executed. These methodologies are designed to be robust and reproducible.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Methodology:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Mix microsomes (0.5 mg/mL final conc) with test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Validation Criteria:
-
The
of the linear regression for the natural log slope must be > 0.90. -
Verapamil control must show >80% depletion within 30 mins.
Protocol 2: Shake-Flask LogD Determination (pH 7.4)
Objective: Quantify the lipophilicity shift provided by the
Methodology:
-
Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Equilibration: Dissolve test compound in the PBS-saturated Octanol phase (Target conc: 100 µM).
-
Partitioning: Mix equal volumes (1 mL) of drug-containing Octanol and Octanol-saturated PBS in a glass vial.
-
Agitation: Shake vigorously for 1 hour at 25°C, then centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
Causality Check:
-
If the 4-CF3 derivative does not show a LogD increase of at least +0.5 units over the parent, check for aggregation or poor solubility in the octanol phase.
References
-
Hagaman, J. et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Swanson, D. M. et al. (2005).[1] Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry. Link
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Sources
Validation Guide: Analytical Methodologies for 4-(Trifluoromethyl)piperidin-2-one
Executive Summary
The accurate quantification of 4-(Trifluoromethyl)piperidin-2-one presents a distinct analytical challenge due to its weak UV chromophore and the high electronegativity of the trifluoromethyl group. As a critical building block in the synthesis of fluorinated pharmaceuticals (often used to modulate metabolic stability), its purity directly impacts downstream yield and impurity profiles.
This guide compares three analytical approaches—RP-HPLC-UV , GC-FID , and qNMR —and provides a validated protocol for the most robust routine method (HPLC-UV), aligned with ICH Q2(R2) guidelines.[1]
Method Performance Matrix
| Feature | Method A: RP-HPLC-UV | Method B: GC-FID | Method C: qNMR |
| Primary Use | Routine QC, Impurity Profiling | Volatile Impurities, Solvents | Absolute Purity (Reference) |
| Specificity | High (Separates non-volatiles) | High (for volatiles) | Ultimate (Structural ID) |
| Sensitivity (LOD) | Moderate (~0.05%) | High (~0.01%) | Low (~1.0%) |
| Throughput | High (10-15 min run) | High (15-20 min run) | Low (Manual processing) |
| Limitation | Requires low UV (210 nm) | Thermal degradation risk | Expensive, non-trace |
The Analytical Challenge: Chemical Context
Target Molecule: 4-(Trifluoromethyl)piperidin-2-one
Molecular Formula: C₆H₈F₃NO
Key Structural Feature:
The Problem: The molecule lacks a conjugated
-
Implication: Detection at this wavelength makes the method susceptible to baseline drift from mobile phase absorption (e.g., methanol cut-off) and buffer impurities.
-
Solution: We utilize a phosphate-buffered aqueous system with Acetonitrile (ACN) , as ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm).
Analytical Decision Framework
The following decision tree illustrates the logic for selecting the appropriate validation method based on sample constraints.
Figure 1: Analytical Method Selection Strategy. qNMR is used to qualify the primary reference standard if one is not commercially available.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is designed for Routine Quality Control . It prioritizes robustness over speed, ensuring the separation of the lactam from potential hydrolysis products (amino acids).
Chromatographic Conditions[1][2][3][4][5]
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | High surface area for retention of polar lactams.[1] |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Acidic pH suppresses silanol activity; Phosphate is UV transparent at 210 nm. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff (190 nm) prevents baseline rise. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Detection | UV @ 210 nm | Maximizes signal for the amide carbonyl. |
| Column Temp | 30°C | Improves reproducibility of retention times. |
| Injection Vol | 10 µL | Prevents column overload.[1] |
Gradient Program[1][2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 10.0 | 40 | 60 | Elution of target & lipophilic impurities |
| 12.0 | 5 | 95 | Column Wash |
| 15.0 | 95 | 5 | Re-equilibration |
Standard Preparation[1]
-
Diluent: Water:Acetonitrile (90:10 v/v). Note: High water content prevents "solvent shock" peak distortion for early eluting polar compounds.
-
Stock Solution: 1.0 mg/mL in Diluent.
-
Working Standard: 0.1 mg/mL (diluted from Stock).
Validation Framework (ICH Q2 R2)
To validate this method, the following experiments must be performed. The criteria below are based on industry standards for assay and impurity methods.
System Suitability Testing (SST)
Before any validation run, the system must pass these checks:
-
Precision: RSD of 6 replicate injections of Standard < 2.0%.
-
Tailing Factor:
(Crucial for lactams which can tail on active silanols). -
Theoretical Plates:
.
Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradants.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect ring opening to amino acid).
-
Base Hydrolysis: 0.1 N NaOH, ambient, 1 hour.
-
Oxidation: 3% H₂O₂, ambient.[1]
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation Coefficient (
) .
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Comparative Data: qNMR Validation (Orthogonal Check)
When a certified reference standard is unavailable, qNMR is the absolute method for purity assignment.
Protocol:
-
Solvent: DMSO-
(Ensures solubility of both polar and lipophilic components). -
Internal Standard (IS): Maleic Acid (Traceable to NIST). Reason: Distinct singlet at ~6.3 ppm, away from piperidine ring protons.[1]
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5
T1).
Calculation:
Validation Workflow Diagram
The following diagram outlines the sequence of validation steps required to declare the method "Fit for Purpose."
Figure 2: Step-by-step validation lifecycle compliant with regulatory standards.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Baseline Drift at 210 nm | Mobile phase absorption | Ensure ACN is "Far UV" grade. Do not use Methanol.[1] Ensure Phosphate buffer is fresh. |
| Peak Tailing | Silanol interaction | Lower pH to 2.5-3.[1]0. Use a column with high carbon load/end-capping.[1] |
| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase or lower % organic in diluent.[1] |
| Ghost Peaks | Carryover | Add a needle wash step (50:50 Water:ACN) between injections. |
References
-
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.[1][6] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]
-
PubChem. (n.d.).[2] 4-(Trifluoromethyl)piperidin-2-one Compound Summary. National Library of Medicine. [Link](Note: General structure search utilized for property verification).
Sources
- 1. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 2. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 6. mastercontrol.com [mastercontrol.com]
Comparative Guide to 4-(Trifluoromethyl)piperidin-2-one Enantiomers: Chiral Scaffolds in Drug Discovery
[1][2]
Executive Summary
4-(Trifluoromethyl)piperidin-2-one is a critical chiral building block in modern medicinal chemistry, rather than a standalone therapeutic agent.[1][2] Its value lies in its ability to introduce a trifluoromethyl (-CF₃) group at the C4 position of a piperidine ring with precise stereochemical control.[1][2]
The biological activity comparison of its enantiomers—(4R)- and (4S)-4-(trifluoromethyl)piperidin-2-one —is functionally a comparison of the pharmacological profiles of the downstream drugs synthesized from them.[1][2] The -CF₃ group acts as a bioisostere for isopropyl or methyl groups but offers distinct metabolic stability and lipophilicity.[1][2] The correct enantiomer typically enhances binding affinity by positioning the bulky -CF₃ group into a specific hydrophobic pocket of the target protein (e.g., IL-17A, Cathepsin S), while the incorrect enantiomer often results in steric clash and reduced potency.
This guide analyzes the structural, synthetic, and biological implications of utilizing specific enantiomers of this scaffold.
Structural & Physicochemical Analysis[1][3][4]
The molecule features a six-membered lactam ring with a trifluoromethyl substituent at the 4-position, creating a single chiral center.[2]
| Feature | (4R)-Enantiomer | (4S)-Enantiomer |
| Stereocenter | C4 Carbon | C4 Carbon |
| CF₃ Orientation | Spatial vector determined by absolute configuration; critical for receptor fit.[1][2] | Spatial vector determined by absolute configuration; critical for receptor fit.[2] |
| Lipophilicity | High (CF₃ increases logP) | High (CF₃ increases logP) |
| Metabolic Stability | Enhanced (CF₃ blocks metabolic oxidation at C4) | Enhanced (CF₃ blocks metabolic oxidation at C4) |
| Primary Utility | Precursor for "Right-hand" receptor pockets | Precursor for "Left-hand" receptor pockets |
The "Fluorine Effect" in Chiral Recognition
The trifluoromethyl group is significantly larger than a methyl group (Van der Waals volume ~42.6 ų vs. ~23 ų) and highly electronegative.[2] In a biological context, the difference between the (R) and (S) enantiomers is not subtle; it is a binary "fit/no-fit" scenario.[1][2]
-
Binding Affinity: The correct enantiomer often exhibits 10–100x higher potency.[2]
-
Conformation: The -CF₃ group prefers an equatorial position in the piperidine chair conformation to minimize 1,3-diaxial interactions, influencing the overall shape of the drug molecule.
Biological Activity: The Chiral Switch[5]
The biological impact of selecting the (R)- vs. (S)- enantiomer is best illustrated through Case Studies of pharmaceutical candidates where this scaffold is the key pharmacophore.
Case Study A: IL-17A Inhibitors (Autoimmune Disease)
Recent disclosures (e.g., WO2024201322A1) highlight the use of 4-(trifluoromethyl)piperidin-2-one derivatives as oral IL-17A inhibitors.[1][2]
-
Mechanism: Small molecule inhibitors must disrupt the protein-protein interaction (PPI) of IL-17A.[1][2] This requires a rigid core with hydrophobic substituents to fill the protein's cryptic pockets.[2]
-
Enantiomeric Divergence:
-
Isomer A (Derived from (S)-Lactam): Typically fits the hydrophobic cleft of the IL-17A trimer, showing low nanomolar (nM) IC₅₀ values.[1][2]
-
Isomer B (Derived from (R)-Lactam): The -CF₃ group projects towards the solvent or clashes with the protein backbone, resulting in micromolar (µM) IC₅₀ values (inactive).[1][2]
-
Case Study B: Cathepsin Inhibitors
In protease inhibitors (e.g., Cathepsin K or S), the piperidine ring often occupies the S2 or S3 subsite of the enzyme.
-
Metabolic Blockade: The -CF₃ group at C4 prevents oxidative metabolism (hydroxylation) that typically occurs at this position in simple piperidines.[1][2]
-
Selectivity: The stereochemistry of the -CF₃ group can tune selectivity between related proteases (e.g., Cathepsin K vs. L) by exploiting subtle differences in the shape of the S2 pocket.[2]
Synthesis and Chiral Resolution Protocols
Since the enantiomers have identical physical properties (BP/MP) in an achiral environment, obtaining them requires asymmetric synthesis or chiral resolution.[2]
Method A: Chiral HPLC Resolution (Analytical & Preparative)
This is the standard method for separating the racemic lactam or its N-protected derivatives (e.g., N-Boc).[1][2]
Protocol:
-
Sample Preparation: Dissolve racemic 4-(trifluoromethyl)piperidin-2-one (or N-Boc derivative) in Ethanol/Hexane (1:1).
-
Column Selection: Chiralpak AD-H or Chiralpak IC (Amylose-based stationary phases are preferred for lactams).[1][2]
-
Mobile Phase:
-
Detection: UV at 210 nm (Lactam carbonyl absorption).
-
Validation: Calculate Enantiomeric Excess (
) using the formula: [1][2]
Method B: Asymmetric Hydrogenation (Synthesis)
For large-scale production, asymmetric hydrogenation of the corresponding pyridinone is preferred over resolution.[1][2]
Workflow:
Comparative Data Summary
The following table summarizes the divergence in utility and properties.
| Parameter | (R)-Enantiomer Pathway | (S)-Enantiomer Pathway |
| Typical Target Interaction | Often targets pockets requiring "down/axial" vector (context dependent).[1][2] | Often targets pockets requiring "up/equatorial" vector (context dependent).[1][2] |
| Key Drug Class | Certain GPCR Antagonists | IL-17A Inhibitors, Cathepsin Inhibitors |
| Metabolic Fate | Resistant to C4-oxidation.[1][2] | Resistant to C4-oxidation.[1][2] |
| Synthetic Precursor | (R)-BINAP Hydrogenation | (S)-BINAP Hydrogenation |
| Biological Outcome | Inactive/Off-target in IL-17A models.[1][2] | Active/Potent in IL-17A models. |
Visualizing the Workflow
The following diagram illustrates the decision matrix for utilizing these enantiomers in a drug discovery campaign.
Caption: Workflow for the separation and biological evaluation of 4-(Trifluoromethyl)piperidin-2-one enantiomers in drug discovery.
References
-
World Intellectual Property Organization. (2024).[1][2] Imidazopyridazine IL-17 Inhibitors Containing Lactam Moieties.[1][2] WO2024201322A1.[2] Link[1][2]
-
Surmont, R., et al. (2010).[2] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[1][2][3] Link
-
Ma, J. A., & Cahard, D. (2008).[2] "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 108(9).[1][2] (Context on CF3 bioisosterism).
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]
Safety Operating Guide
4-(Trifluoromethyl)piperidin-2-one Proper Disposal Procedures
[1][2]
Executive Summary & Chemical Identity
4-(Trifluoromethyl)piperidin-2-one is a fluorinated heterocyclic building block used frequently in medicinal chemistry.[1] Its disposal requires strict adherence to halogenated organic waste protocols. Unlike standard organic solvents, the presence of the trifluoromethyl (
Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates environmental regulations (RCRA) and poses severe infrastructure risks.
Chemical Identification Table
| Property | Detail |
| Chemical Name | 4-(Trifluoromethyl)piperidin-2-one |
| Class | Fluorinated Heterocycle / Halogenated Organic |
| Physical State | Solid or Viscous Liquid (depending on purity/isomeric mix) |
| Primary Hazard | Skin/Eye Irritant (GHS); HF precursor upon combustion |
| Waste Code | Halogenated Organic (Not P-listed, but characteristic waste) |
| Container Compatibility | Glass, HDPE, PTFE |
Hazard Assessment & Causality
To ensure safety, you must understand why specific protocols are mandated.
The Fluorine Factor (Causality)
Standard organic waste is often used as "fuel blending" in cement kilns. However, fluorinated compounds cannot be treated this way without specific infrastructure.
-
Combustion Risk: When incinerated, the
bonds break, reacting with hydrogen sources to form Hydrogen Fluoride (HF) . -
Infrastructure Damage: HF is highly corrosive to standard incinerator linings and scrubbers not designed for halogens.
-
The Rule: This chemical must be segregated into the "Halogenated Waste" stream to ensure it is routed to a facility equipped with caustic scrubbers (e.g., sodium hydroxide quench) to neutralize the HF.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (Critical)
Do NOT mix this chemical with non-halogenated solvents (e.g., Acetone, Ethanol, Hexane).
-
Why: Mixing halogenated waste with non-halogenated waste downgrades the entire mixture to "Halogenated," significantly increasing disposal costs and complicating the destruction process.
Phase 2: Collection & Containerization
-
Select Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) or Glass (amber or clear) are preferred.[1] Ensure the cap has a PTFE (Teflon) liner to prevent gasket degradation.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DCM, DMSO), pour into the dedicated Halogenated Solvent Waste carboy.
-
Solid Waste (Pure Compound):
Phase 3: Labeling
Every container must be labeled before waste is added.[2] Use the following standard format to ensure EHS compliance:
WASTE LABEL REQUIREMENTS:
Content: "Waste 4-(Trifluoromethyl)piperidin-2-one"
Hazard Checkbox: [x] Toxic [x] Irritant
Constituents: If in solution, list the solvent and the approximate % (e.g., "Dichloromethane 95%, 4-(CF3)piperidin-2-one 5%"). [1] * Tag: HALOGENATED
Spill Management & Emergency Response
Self-Validating Safety Check: Before attempting cleanup, ask: Do I have the correct PPE (Nitrile/Neoprene gloves, Safety Goggles, Lab Coat)? Is the spill < 100g? If "No" to either, evacuate and contact EHS.
Scenario A: Solid Spill (Powder/Crystals)
-
Isolate: Mark the area.[3]
-
Dampen: Lightly mist the powder with an inert solvent (like heptane) or water (if compatible) to prevent dust generation.
-
Sweep: Use a dustpan and brush dedicated to chemical waste.
-
Disposal: Place collected material and the brush/pan debris into a hazardous waste bag. Label as "Solid Halogenated Waste."
Scenario B: Liquid Spill (Solution)
-
Absorb: Use an inert absorbent material (Vermiculite, Diatomaceous Earth, or Universal Spill Pads). Do not use paper towels if the solvent is an oxidizer (though unlikely here, it is bad practice).
-
Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.
-
Decontaminate: Wipe the surface with soap and water; dispose of the wipes as solid chemical waste.
Waste Stream Logic Flow (Visualization)
The following diagram illustrates the decision-making process for disposing of 4-(Trifluoromethyl)piperidin-2-one to ensure it reaches the correct destruction facility.
Figure 1: Decision matrix for segregating fluorinated organic waste to ensure proper incineration.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS and Fluorinated Waste Streams. EPA.gov. [Link]
-
University of Illinois Urbana-Champaign (DRS). (2023).[1] Halogenated Organic Liquids Disposal Guide. DRS.illinois.edu. [Link]
Navigating the Synthesis Frontier: A Guide to Safely Handling 4-(Trifluoromethyl)piperidin-2-one
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique chemical entities into your workflow is both an opportunity and a critical juncture for rigorous safety evaluation. 4-(Trifluoromethyl)piperidin-2-one, a fluorinated lactam, represents a valuable building block in medicinal chemistry. Its trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. However, the very features that make it chemically interesting necessitate a thorough understanding of its safe handling, use, and disposal.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to confidently and safely incorporate 4-(Trifluoromethyl)piperidin-2-one into your research endeavors, ensuring the integrity of your work and the well-being of your team.
Understanding the Hazard Profile: A Data-Driven Approach
The presence of the trifluoromethyl group and the lactam ring are key structural alerts. Trifluoromethylated compounds can have unique toxicological properties, and lactams as a class can exhibit biological activity[2]. Therefore, a cautious and proactive approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure being performed and the associated risk of exposure. The following table outlines the recommended PPE for handling 4-(Trifluoromethyl)piperidin-2-one in various laboratory settings.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Nitrile or neoprene gloves | Laboratory coat | N95 dust mask (if generating dust) |
| Running reactions and work-ups (in a fume hood) | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Not generally required if in a certified fume hood |
| Handling large quantities or in case of a spill | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: Given the high likelihood of serious eye irritation, chemical safety goggles are the minimum requirement for any task involving this compound[1]. A face shield should be worn in conjunction with goggles whenever there is a splash hazard, such as during transfers of solutions or during reaction work-ups[3].
-
Hand Protection: Nitrile gloves are a good initial choice for incidental contact, offering protection against a range of chemicals[4]. However, for prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered. It is crucial to consult a glove compatibility chart and to change gloves immediately if contamination is suspected[4][5].
-
Body Protection: A standard laboratory coat is sufficient for most small-scale laboratory operations to protect against minor splashes and spills[3]. For larger scale work or in the event of a significant spill, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: When handling the solid compound, particularly during weighing, there is a potential for dust generation. An N95 dust mask will provide adequate protection against inhalation of airborne particles. For routine handling of solutions within a certified chemical fume hood, respiratory protection is not typically necessary. However, in the case of a large spill or inadequate ventilation, an air-purifying respirator with organic vapor cartridges should be used[6].
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.
1. Engineering Controls: Your Primary Barrier
-
Chemical Fume Hood: All work with 4-(Trifluoromethyl)piperidin-2-one, from weighing to reaction quenching, must be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control for preventing inhalation exposure[7].
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2. Weighing and Solution Preparation Workflow
Sources
- 1. 1253789-36-4|2-(Trifluoromethyl)piperidin-4-one hydrochloride|BLD Pharm [bldpharm.com]
- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
